3-Nitro-1H-pyrazole-4-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O2/c5-1-3-2-6-7-4(3)8(9)10/h2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWGVDFLAUBWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361600 | |
| Record name | 3-Nitro-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39205-87-3 | |
| Record name | 3-Nitro-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitro-1H-pyrazole-4-carbonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 3-Nitro-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 3-Nitro-1H-pyrazole-4-carbonitrile, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document details a plausible synthetic pathway, provides key characterization data, and includes detailed experimental protocols to guide researchers in their work with this versatile molecule.
Introduction
This compound (CAS No. 39205-87-3) is a key building block in the synthesis of more complex molecular architectures.[1] Its pyrazole core is a common scaffold in many biologically active compounds, and the presence of both a nitro and a nitrile group offers multiple reactive sites for further functionalization.[1] The nitro group can be readily reduced to an amine, opening pathways to amide and peptide couplings, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[1] These features make this compound a valuable intermediate for the generation of diverse compound libraries in drug discovery and for the development of novel energetic materials.[1][2]
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from the readily available 3-amino-1H-pyrazole-4-carbonitrile. This pathway leverages the Sandmeyer reaction, a well-established method for the conversion of an aryl amine to a variety of functional groups via a diazonium salt intermediate.[3][4]
The proposed synthesis workflow is as follows:
References
Spectroscopic Data Analysis of 3-Nitro-1H-pyrazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data analysis for the compound 3-Nitro-1H-pyrazole-4-carbonitrile (CAS No: 39205-87-3). Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents expected spectroscopic values based on the analysis of structurally similar pyrazole derivatives and general principles of spectroscopy. These estimations serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this versatile heterocyclic compound.
Introduction
This compound is a heterocyclic organic compound featuring a pyrazole ring functionalized with a nitro group and a nitrile group. Its molecular formula is C₄H₂N₄O₂, with a molecular weight of 138.08 g/mol . The presence of multiple reactive sites, including the nitrile and nitro groups, makes it a valuable intermediate in the synthesis of diverse and complex molecules, particularly in the fields of medicinal chemistry and agrochemical development. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from the analysis of related pyrazole compounds and known spectroscopic data for its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 9.0 | Singlet | 1H | H5-proton on the pyrazole ring |
| ~14.0 - 15.0 | Broad Singlet | 1H | N-H proton of the pyrazole ring |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~110 - 115 | -CN (Nitrile carbon) |
| ~105 - 110 | C4-carbon |
| ~140 - 145 | C5-carbon |
| ~150 - 155 | C3-carbon (bearing the nitro group) |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 - 3100 | Medium, Broad | N-H stretching of the pyrazole ring |
| ~3100 - 3000 | Weak | C-H stretching of the pyrazole ring |
| ~2230 - 2210 | Strong, Sharp | C≡N stretching of the nitrile group |
| ~1550 - 1500 | Strong | Asymmetric NO₂ stretching |
| ~1350 - 1300 | Strong | Symmetric NO₂ stretching |
| ~1600 - 1450 | Medium | C=C and C=N stretching of the pyrazole ring |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 138 | [M]⁺, Molecular ion |
| 111 | [M - HCN]⁺ |
| 92 | [M - NO₂]⁺ |
| 65 | [M - NO₂ - HCN]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Sample Preparation (KBr Pellet): Alternatively, mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the ATR accessory or the KBr pellet holder into the sample compartment of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI): For a volatile sample, introduce it into the ion source of the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Data Acquisition (Electrospray Ionization - ESI): For less volatile samples, infuse the sample solution into the ESI source.
-
Apply a high voltage to the solution as it passes through a capillary, generating charged droplets that desolvate to produce gaseous ions.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detect the ions and generate a mass spectrum.
Synthetic Workflow Visualization
The synthesis of substituted pyrazoles can often be achieved through methods like the Knorr pyrazole synthesis. The following diagram illustrates a generalized workflow for the synthesis of a pyrazole-4-carbonitrile derivative, which could be conceptually adapted for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of a substituted pyrazole-4-carbonitrile.
Crystal Structure of 3-Nitro-1H-pyrazole-4-carbonitrile: Data Not Currently Available
A comprehensive search of scientific literature and crystallographic databases did not yield a determined crystal structure for 3-Nitro-1H-pyrazole-4-carbonitrile. While information regarding its synthesis and its role as a chemical intermediate is available, the specific quantitative data and detailed experimental protocols associated with its single-crystal X-ray diffraction analysis are not publicly accessible.
To provide a representative example of the in-depth technical guide requested, this document presents the crystallographic data and experimental details for a closely related compound: 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile . This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with substituted pyrazole derivatives.
In-depth Technical Guide: Crystal Structure of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile
This guide details the crystal structure of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, a compound of interest in medicinal chemistry due to the known biological activities of N-pyrazole derivatives, which include insecticidal and antifungal properties.[1]
Data Presentation
The crystallographic data for 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement. [1][2][3]
| Parameter | Value |
| Empirical Formula | C₁₀H₇N₅O₂ |
| Formula Weight | 229.21 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | Cc |
| Unit Cell Dimensions | |
| a | 3.7685 (2) Å |
| b | 27.3441 (17) Å |
| c | 10.1294 (8) Å |
| α | 90° |
| β | 96.20 (3)° |
| γ | 90° |
| Volume | 1037.70 (12) ų |
| Z | 4 |
| Calculated Density | 1.465 Mg/m³ |
| Absorption Coefficient | 0.11 mm⁻¹ |
| F(000) | 472 |
| Crystal Size | 0.30 x 0.30 x 0.10 mm |
| Data Collection | |
| Theta range for data collection | 2.05 to 25.00° |
| Index ranges | -4 ≤ h ≤ 4, -32 ≤ k ≤ 32, -12 ≤ l ≤ 12 |
| Reflections collected | 2148 |
| Independent reflections | 951 [R(int) = 0.071] |
| Completeness to theta = 25.00° | 99.8 % |
| Absorption correction | ψ-scan |
| Max. and min. transmission | 0.989 and 0.968 |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 951 / 2 / 155 |
| Goodness-of-fit on F² | 1.00 |
| Final R indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.123 |
| R indices (all data) | R1 = 0.052, wR2 = 0.126 |
| Largest diff. peak and hole | 0.26 and -0.31 e.Å⁻³ |
Table 2: Hydrogen Bond Geometry (Å, °). [2]
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| N(5)—H(5A)···O(1)ⁱ | 0.86 | 2.21 | 3.013 (4) | 155 |
| C(4)—H(4A)···O(1)ⁱ | 0.93 | 2.52 | 3.216 (5) | 132 |
| Symmetry code: (i) x, -y+1, z+1/2 |
Experimental Protocols
The synthesis and crystallization of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile were performed as follows:
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Sodium nitrite (1.49 g) was dissolved in 10 ml of water.
-
This solution was added dropwise to a mixture of 4-nitroaniline (0.02 mol) and 36.5% aqueous HCl (5 ml) at 0–5 °C.
-
The reaction mixture was stirred for 10 minutes at 0–5 °C.
-
2,3-Dicyanopropionic acid ethyl ester (0.02 mol) was added dropwise and the mixture was stirred for 2 hours at room temperature.
-
The reaction mixture was extracted with dichloromethane.
-
The pH of the aqueous layer was adjusted to 9 with ammonia.
-
The organic layer was separated, dried over anhydrous Na₂SO₄, concentrated, and the product was precipitated.
-
The pure compound was obtained by recrystallization from ethanol.
Crystallization: [1][2] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an acetone solution of the purified compound.
X-ray Data Collection and Structure Solution: [1] Data were collected on an Enraf–Nonius CAD-4 diffractometer. The structure was solved using SHELXS97 and refined using SHELXL97. All hydrogen atoms were positioned geometrically and refined using a riding model.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and crystallographic analysis.
Caption: Intermolecular hydrogen bonding in the crystal lattice.
References
A Theoretical and Computational Investigation of 3-Nitro-1H-pyrazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3-Nitro-1H-pyrazole-4-carbonitrile (CAS No: 39205-87-3). Due to a lack of specific published computational studies on this exact molecule, this document outlines the established theoretical frameworks and presents data from closely related nitropyrazole derivatives to offer valuable insights for researchers. The guide covers molecular structure, spectroscopic analysis (FT-IR, NMR, UV-Vis), electronic properties (HOMO-LUMO, MEP), non-linear optical (NLO) properties, and natural bond orbital (NBO) analysis. Detailed computational protocols and visualizations are provided to facilitate further research into this and similar heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction
This compound is a heterocyclic organic compound featuring a pyrazole ring functionalized with both a nitro and a nitrile group.[1] Its molecular formula is C₄H₂N₄O₂ and it has a molecular weight of 138.08 g/mol .[1] This unique arrangement of functional groups provides multiple reactive sites, making it a versatile intermediate in the synthesis of more complex molecules.[1] The pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, and the nitro and nitrile moieties offer opportunities for diverse chemical modifications.[1] Consequently, this compound and its derivatives are of considerable interest in drug discovery and the development of agrochemicals.[1]
Theoretical and computational chemistry offer powerful tools to elucidate the structural, electronic, and spectroscopic properties of such molecules, providing insights that can guide synthetic efforts and predict potential applications. This guide details the standard computational approaches for this purpose.
Synthesis and Experimental Context
The synthesis of nitropyrazole derivatives is well-documented in the chemical literature. Typically, these syntheses involve the nitration of a pyrazole precursor. For instance, the synthesis of 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile often starts with the nitration of 1-methylpyrazole using nitric acid. This is followed by a cyanation step to introduce the nitrile group at the 4-position, which can be achieved through methods like palladium-catalyzed cross-coupling reactions. While specific high-yield synthetic routes for this compound are proprietary or less commonly published, the general principles of electrophilic aromatic substitution and subsequent functional group interconversion are applicable.
Computational Methodologies
The following section details the standard computational protocols employed in the theoretical study of nitropyrazole derivatives. These methods are widely used to predict molecular properties and are recommended for investigations of this compound.
Geometry Optimization and Vibrational Analysis
-
Protocol: The molecular geometry of the compound is optimized to its ground state using Density Functional Theory (DFT). A widely used and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a high-level basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules. Frequency calculations are then performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and Raman). The calculated frequencies are often scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental data.
Spectroscopic Analysis (NMR and UV-Vis)
-
NMR Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) are typically calculated using the Gauge-Invariant Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set. The calculations are usually performed on the optimized molecular geometry. The computed chemical shifts are then referenced to a standard (e.g., Tetramethylsilane - TMS) to allow for direct comparison with experimental data.
-
UV-Vis Spectroscopy: The electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations, often with the B3LYP functional and a suitable basis set. These calculations provide information about the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.
Electronic Properties (HOMO-LUMO and MEP)
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the DFT calculations. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity, kinetic stability, and electronic transport properties of a molecule. A smaller gap generally indicates higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic potential mapped onto the electron density surface of the molecule. It is a useful tool for identifying the electrophilic and nucleophilic sites of a molecule, thereby predicting its reactivity towards other chemical species. The MEP is calculated using the optimized geometry from the DFT calculations.
Non-Linear Optical (NLO) Properties
-
Protocol: The NLO properties, such as the first-order hyperpolarizability (β), are calculated to assess the potential of a molecule for applications in optoelectronics. These calculations are sensitive to the level of theory and basis set used. Methods such as Møller-Plesset perturbation theory (MP2) with a diffuse basis set (e.g., 6-311+G(d)) are often employed for more accurate predictions of hyperpolarizability.
Natural Bond Orbital (NBO) Analysis
-
Protocol: NBO analysis is performed on the optimized molecular structure to understand the intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds. This analysis provides insights into the delocalization of electron density and the stability of the molecule arising from these interactions.
Data Presentation (Based on Analogous Compounds)
As there is a lack of specific published computational data for this compound, the following tables summarize representative theoretical data for structurally similar nitropyrazole derivatives found in the literature. This information can serve as a valuable reference for estimating the properties of the target molecule.
Table 1: Representative Vibrational Frequencies for Functional Groups in Nitropyrazoles
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Nitro (NO₂) | Asymmetric Stretch | ~1530 | [2] |
| Nitro (NO₂) | Symmetric Stretch | ~1350 | [2] |
| Nitrile (C≡N) | Stretch | ~2200 | [2] |
| Pyrazole Ring | C=C/C=N Stretch | 1400 - 1600 | General |
| Pyrazole Ring | Ring Deformation | 600 - 1000 | General |
Table 2: Representative Electronic Properties of Substituted Pyrazoles
| Property | Description | Typical Calculated Values | Reference |
| HOMO Energy | Highest Occupied Molecular Orbital | -6 to -8 eV | General |
| LUMO Energy | Lowest Unoccupied Molecular Orbital | -2 to -4 eV | General |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3 to 5 eV | General |
| Dipole Moment | Measure of molecular polarity | 2 to 6 Debye | General |
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts relevant to the theoretical study of this compound.
Caption: Molecular structure of this compound.
Caption: A typical workflow for computational studies of pyrazole derivatives.
Conclusion and Future Outlook
There is a clear need for dedicated theoretical studies on this compound to fully elucidate its properties. Such studies would provide valuable quantitative data that could accelerate its application in drug development and materials science. Researchers are encouraged to employ the computational workflows described herein to investigate this and other promising pyrazole derivatives. The interplay between computational predictions and experimental validation will be crucial in unlocking the full potential of this class of compounds.
References
physical and chemical properties of 3-Nitro-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole ring functionalized with both a nitro group and a nitrile group.[1] This unique arrangement of reactive moieties makes it a versatile building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in a variety of biologically active molecules, and the nitro and nitrile groups offer multiple avenues for synthetic modification, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[1] This guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with available experimental data.
Chemical and Physical Properties
Precise experimental data for the physical properties of this compound are not widely reported in publicly available literature. The information that is available is often predicted or pertains to related isomers. The key identifiers and some predicted properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 39205-87-3 | [1] |
| Molecular Formula | C₄H₂N₄O₂ | [1] |
| Molecular Weight | 138.08 g/mol | [1] |
| Physical Form | Solid | |
| Predicted pKa | 8.32 ± 0.10 | [2] |
| Purity | Typically ≥95% (commercial) | |
| Storage | Sealed in a dry environment at room temperature. |
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily dictated by its two functional groups: the nitro group (-NO₂) and the nitrile group (-C≡N).
-
Nitrile Group: The nitrile functionality is a versatile handle for a variety of chemical transformations. It can be:
-
Hydrolyzed to a carboxylic acid.
-
Reduced to a primary amine.
-
Participate in cycloaddition reactions .[1]
-
-
Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂). This transformation is fundamental in medicinal chemistry, opening pathways for:
-
Amide bond formation.
-
Peptide couplings.
-
Synthesis of further heterocyclic systems.[1]
-
The pyrazole ring itself is an aromatic heterocycle, which provides a stable scaffold for these functional group interconversions.
Synthesis
For this compound, a plausible synthetic route would involve the reaction of a suitably substituted hydrazine with a precursor containing the nitrile and a masked or precursor nitro group.
Logical Synthesis Workflow:
Caption: A generalized workflow for the synthesis of pyrazole derivatives.
Spectral Data
Specific, experimentally verified spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the searched literature. However, based on the known spectra of related pyrazole compounds, the following characteristic signals can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Characteristic Signals |
| ¹H NMR | A singlet for the C5-H proton, likely in the downfield region (δ > 8.0 ppm) due to the electron-withdrawing effects of the adjacent nitro and nitrile groups. A broad singlet for the N-H proton. |
| ¹³C NMR | Signals for the three pyrazole carbons and the nitrile carbon. The carbon bearing the nitro group (C3) and the nitrile group (C4) would be significantly deshielded. |
| IR (Infrared) | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C≡N stretch (around 2230 cm⁻¹), and asymmetric and symmetric stretches for the NO₂ group (around 1550 and 1350 cm⁻¹, respectively). |
| Mass Spec. | A molecular ion peak (M+) corresponding to the molecular weight of 138.08. |
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of pyrazole-containing molecules has been extensively studied and is known to exhibit a wide range of biological activities, including but not limited to:
-
Anti-inflammatory
-
Antimicrobial
-
Anticancer
-
Antiviral
The presence of the nitro group may also confer specific biological properties, as nitroaromatic compounds are known to be bioreducible and can generate reactive nitrogen species under certain conditions.
Logical Workflow for Biological Screening:
Caption: A typical workflow for evaluating the biological activity of a novel compound.
Conclusion
This compound is a promising but currently under-characterized synthetic intermediate. Its rich functionality suggests significant potential for the development of novel therapeutics and other functional molecules. Further research is required to fully elucidate its physical properties, develop robust synthetic protocols, and explore its biological activity profile. This guide serves as a summary of the currently available information and a framework for future investigation into this intriguing molecule.
References
An In-depth Technical Guide to the Reactivity and Stability of 3-Nitro-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitro-1H-pyrazole-4-carbonitrile is a versatile heterocyclic compound that holds significant promise as a building block in medicinal chemistry, agrochemical synthesis, and materials science. Its unique molecular architecture, featuring a pyrazole core functionalized with both a nitro and a nitrile group, offers multiple reactive sites for derivatization. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols for its synthesis and key transformations. Furthermore, it explores the potential of its derivatives as kinase inhibitors in relevant signaling pathways, providing a foundation for future research and development endeavors.
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C4H2N4O2. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C4H2N4O2 | [1] |
| Molecular Weight | 138.08 g/mol | [1] |
| CAS Number | 39205-87-3 | [1] |
| Appearance | Solid | Inferred from general properties of similar compounds |
| Purity | Typically >95% for research applications | Inferred from commercial availability |
Stability
Studies on related dinitropyrazole derivatives, such as 4-amino-3,5-dinitropyrazole (LLM-116), show a major exothermic decomposition peak around 183 °C in Differential Scanning Calorimetry (DSC) analysis.[5] The decomposition of nitropyrazoles can be complex, potentially involving hydrogen shifts, elimination of N2, and internal redox reactions.[5] It is therefore recommended that this compound be handled with the appropriate precautions for potentially energetic materials, including avoiding high temperatures and mechanical shock.
Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by its two functional groups: the nitro group at the 3-position and the carbonitrile group at the 4-position. These groups provide versatile handles for a wide range of chemical transformations.[1]
Reactions of the Nitro Group
The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group. This transformation is a cornerstone in the synthesis of diverse compound libraries, opening avenues for the introduction of various substituents through amide bond formation, peptide couplings, and the synthesis of further heterocyclic systems.[1] The resulting 3-amino-1H-pyrazole-4-carbonitrile is a valuable intermediate for the synthesis of biologically active molecules, including kinase inhibitors.
Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can undergo several important transformations:[1]
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-nitro-1H-pyrazole-4-carboxylic acid. This introduces a new functional group for further derivatization.
-
Reduction: The nitrile group can be reduced to a primary amine, providing another site for chemical modification.
-
Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions, leading to the formation of new heterocyclic rings.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis and key reactions of this compound.
Synthesis of this compound
Step 1: Synthesis of 3-Nitro-1H-pyrazole [6]
This procedure involves the thermal rearrangement of 1-nitropyrazole.
-
Materials:
-
1-Nitropyrazole
-
Benzonitrile
-
Hexane
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, mix 1-nitropyrazole (1 equivalent) with benzonitrile (approximately 10 mL per gram of 1-nitropyrazole).
-
Heat the mixture with stirring at 180 °C for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with hexane and continue stirring for 20 minutes at room temperature to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry to afford 3-nitro-1H-pyrazole.
-
Step 2: Proposed Cyanation of 3-Nitro-1H-pyrazole
This proposed step is based on standard cyanation methods for aromatic compounds, such as the Rosenmund-von Braun reaction.
-
Materials:
-
3-Nitro-1H-pyrazole
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-nitro-1H-pyrazole (1 equivalent) and copper(I) cyanide (1.1-1.5 equivalents).
-
Add dry DMF and heat the mixture to reflux (typically 150-180 °C) for several hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Figure 1: Proposed synthetic pathway for this compound.
Reduction of the Nitro Group: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile
This protocol is a representative procedure for the reduction of an aromatic nitro group to an amine.
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl2·2H2O) or Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol or acetic acid (as solvent)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or acetic acid in a round-bottom flask.
-
Add an excess of the reducing agent, such as tin(II) chloride dihydrate (3-5 equivalents) or iron powder (3-5 equivalents).
-
If using iron, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and, if using a metal in acid, carefully neutralize with a sodium hydroxide solution until the solution is basic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-amino-1H-pyrazole-4-carbonitrile.
-
Hydrolysis of the Nitrile Group: Synthesis of 3-Nitro-1H-pyrazole-4-carboxylic acid
This protocol describes a general procedure for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.
-
Materials:
-
This compound
-
Concentrated sulfuric acid (H2SO4) or hydrochloric acid (HCl)
-
Water
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux and stir for several hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Cool the reaction mixture in an ice bath and carefully neutralize it with a concentrated sodium hydroxide solution.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the carboxylic acid product.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 3-nitro-1H-pyrazole-4-carboxylic acid.
-
Figure 2: Key reactive transformations of this compound.
Potential Biological Activity and Signaling Pathways
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs that target a wide range of biological processes.[7][8][9] Of particular interest is the prevalence of pyrazole-containing molecules as protein kinase inhibitors.[7][8][9] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.
While there are no direct studies on the biological activity of this compound itself, its derivatives, particularly the 3-amino analog, are promising candidates for development as kinase inhibitors. Several classes of kinases are known to be targeted by pyrazole-based inhibitors, including:
-
Janus Kinases (JAKs): These are critical components of the JAK/STAT signaling pathway, which is involved in immunity and inflammation.[7]
-
p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is a key regulator of inflammatory responses.[10]
-
Phosphodiesterases (PDEs): These enzymes are involved in second messenger signaling, and their inhibitors have various therapeutic applications.[8]
The general structure of many pyrazole-based kinase inhibitors involves a substituted pyrazole core that anchors the molecule in the ATP-binding pocket of the kinase. The substituents on the pyrazole ring are crucial for achieving potency and selectivity. The amino group of 3-amino-1H-pyrazole-4-carbonitrile, derived from the title compound, provides a key attachment point for building more complex molecules that can interact with specific residues within the kinase active site.
Figure 3: A simplified representation of the p38 MAPK signaling pathway and the potential point of intervention for pyrazole-based inhibitors.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential for the synthesis of novel molecules in various scientific disciplines. Its reactivity, centered on the nitro and nitrile groups, allows for a wide range of chemical modifications. While its stability profile suggests it should be handled as a potentially energetic material, its utility as a synthetic intermediate is clear. The pyrazole core is a key pharmacophore in numerous kinase inhibitors, and derivatives of this compound represent a promising avenue for the development of new therapeutic agents targeting signaling pathways involved in cancer and inflammation. This technical guide provides a foundational understanding of the chemistry of this compound and aims to stimulate further research into its applications.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of thermal decomposition of nitropyrazoles | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Ascendance of Nitropyrazoles: A Technical Guide to Their Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry and materials science.[1][2] The introduction of one or more nitro groups onto this scaffold gives rise to nitropyrazole derivatives, a class of compounds with a rich history and a diverse range of applications, from high-performance energetic materials to potent pharmaceuticals.[3][4] This in-depth technical guide explores the discovery and history of nitropyrazole derivatives, provides detailed experimental protocols for their synthesis, presents key quantitative data for comparative analysis, and visualizes relevant synthetic and biological pathways.
A Historical Perspective: From Pyrazole's Discovery to the Dawn of Nitropyrazoles
The journey into the world of pyrazoles began in 1883 when German chemist Ludwig Knorr first coined the term "pyrazole" while synthesizing a derivative from the reaction of ethyl acetoacetate and phenylhydrazine.[1][2][5][6][7][8][9][10] This seminal work, now known as the Knorr pyrazole synthesis, opened the door to a vast new field of heterocyclic chemistry.[1][10] Shortly after, in 1889 , Eduard Buchner reported the first synthesis of the parent pyrazole molecule itself.
The exploration of nitrated pyrazoles followed much later. One of the earliest significant reports on the synthesis of a simple nitropyrazole derivative, 3-nitropyrazole , was published in 1970 by Habraken and co-authors.[11] Their work detailed the thermal rearrangement of N-nitropyrazole to yield the C-nitrated product, a fundamental transformation that remains relevant in modern synthetic strategies. Since these initial discoveries, the field has expanded dramatically, with the synthesis of a wide array of mono-, di-, and trinitropyrazole derivatives, driven by the quest for novel energetic materials and bioactive compounds.[3]
Synthetic Methodologies for Nitropyrazole Derivatives
The synthesis of nitropyrazole derivatives primarily involves the direct nitration of a pyrazole ring or the rearrangement of an N-nitropyrazole intermediate. The choice of nitrating agent, reaction conditions, and the nature of substituents on the pyrazole ring all play a crucial role in determining the regioselectivity and efficiency of the nitration.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of various nitropyrazole derivatives, starting from the parent pyrazole.
Caption: A generalized schematic of the synthetic pathways to various nitropyrazole derivatives.
Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis of several key nitropyrazole derivatives.
The synthesis of 3-nitropyrazole is typically achieved through the nitration of pyrazole to form N-nitropyrazole, followed by a thermal rearrangement.
Protocol:
-
N-Nitration: In a suitable reaction vessel, pyrazole is dissolved in a mixture of acetic acid and acetic anhydride. The solution is cooled in an ice bath, and a solution of nitric acid in acetic anhydride is added dropwise while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for a specified time to ensure complete formation of N-nitropyrazole.
-
Rearrangement: The N-nitropyrazole intermediate is then subjected to thermal rearrangement. This is often carried out by heating the intermediate in a high-boiling solvent such as n-octanol or benzonitrile.[12] The reaction is monitored until completion.
-
Isolation and Purification: After cooling, the reaction mixture is poured into ice water, and the precipitated 3-nitropyrazole is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or water.
4-Nitropyrazole can be synthesized via direct nitration of pyrazole or through rearrangement of N-nitropyrazole under different conditions than those used for the 3-nitro isomer.
Protocol (One-Pot, Two-Step Method): [4]
-
Pyrazole Sulfate Formation: Pyrazole is added to concentrated sulfuric acid at room temperature and stirred to form pyrazole sulfate.
-
Nitration: The mixture is cooled in an ice-water bath, and a pre-cooled mixture of fuming nitric acid and fuming sulfuric acid (oleum) is added dropwise, maintaining the temperature below 10 °C.
-
Reaction and Isolation: The reaction mixture is then heated to around 50 °C for 1.5 hours.[4] After completion, the mixture is poured into ice water, leading to the precipitation of 4-nitropyrazole as a white solid.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.[4]
3,4-Dinitropyrazole is a key energetic material and is synthesized by the nitration of 3-nitropyrazole.
Protocol:
-
Nitration: 3-Nitropyrazole is dissolved in concentrated sulfuric acid. A mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) is then added portion-wise, controlling the temperature.
-
Reaction: The reaction mixture is heated to a specific temperature (e.g., 80-90 °C) and maintained for a period to ensure complete dinitration.
-
Isolation: The reaction mixture is cooled and poured onto crushed ice, causing the 3,4-dinitropyrazole to precipitate.
-
Purification: The product is collected by filtration, washed thoroughly with water to remove residual acid, and then dried. Recrystallization from a suitable solvent can be performed for further purification.
This all-carbon-nitrated pyrazole is a powerful energetic material and is synthesized from dinitropyrazole derivatives.
Protocol:
-
Nitration of 3,5-Dinitropyrazole: 3,5-Dinitropyrazole is added to a mixture of fuming nitric acid and oleum (sulfuric acid with dissolved SO₃) at a low temperature.
-
Reaction: The reaction mixture is carefully heated and maintained at an elevated temperature to facilitate the introduction of the third nitro group.
-
Isolation and Purification: The reaction is quenched by pouring it onto ice, and the precipitated 3,4,5-trinitropyrazole is collected, washed, and dried. Extreme caution is necessary during the synthesis of this compound due to its highly energetic nature.
Quantitative Data of Nitropyrazole Derivatives
The following tables summarize key physicochemical and energetic properties of selected nitropyrazole derivatives, facilitating comparison for research and development purposes.
Table 1: Physicochemical Properties of Selected Nitropyrazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Decomposition Temp. (°C) | Density (g/cm³) |
| 3-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | 175-177 | - | 1.62 |
| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | 162-164 | - | 1.52 |
| 3,4-Dinitropyrazole | C₃H₂N₄O₄ | 158.07 | 178-180 | 270 | 1.74 |
| 3,5-Dinitropyrazole | C₃H₂N₄O₄ | 158.07 | 174-176 | 267 | 1.79 |
| 4-Amino-3,5-dinitropyrazole | C₃H₃N₅O₄ | 173.09 | 270 | 275 | 1.83 |
| 1-Methyl-3,4,5-trinitropyrazole | C₄H₃N₅O₆ | 217.09 | 90-92 | 251 | 1.78 |
| 3,4,5-Trinitropyrazole | C₃HN₅O₆ | 203.06 | 185-187 | 260 | 1.87 |
Data compiled from various sources.[3][12][13]
Table 2: Energetic Properties of Selected Nitropyrazole Derivatives
| Compound | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |
| 3,4-Dinitropyrazole | 8.24 | 28.8 | 15 |
| 3,5-Dinitropyrazole | 8.30 | 29.5 | 12 |
| 4-Amino-3,5-dinitropyrazole | 8.50 | 31.9 | >40 |
| 1-Methyl-3,4,5-trinitropyrazole | 8.65 | 33.7 | 24.5 |
| 3,4,5-Trinitropyrazole | 9.10 | 38.0 | 20 |
Data compiled from various sources and are indicative.[3][14][15][16][17][18]
Biological Activities and Signaling Pathways
While a significant body of research on nitropyrazoles has focused on their energetic properties, a growing number of studies are exploring their potential as bioactive molecules. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[19][20] The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the parent molecule.
Illustrative Signaling Pathways of Pyrazole-Containing Drugs
To provide context for the potential biological mechanisms of nitropyrazole derivatives, the signaling pathways of three well-known pyrazole-containing drugs are illustrated below. It is important to note that these are not nitropyrazoles, but their mechanisms highlight how the pyrazole core can be tailored to interact with specific biological targets.
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[21] Its pyrazole ring is crucial for its selective binding to the COX-2 enzyme.
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the production of prostaglandins.
Sildenafil, known by its brand name Viagra, is a potent inhibitor of phosphodiesterase type 5 (PDE5), used to treat erectile dysfunction and pulmonary arterial hypertension.[14][22]
Caption: Sildenafil inhibits PDE5, leading to increased cGMP levels and smooth muscle relaxation.[14][22]
Rimonabant is a pyrazole derivative that acts as an inverse agonist for the cannabinoid receptor CB1.[15][23] It was developed as an anorectic anti-obesity drug.
Caption: Rimonabant blocks the CB1 receptor, thereby inhibiting endocannabinoid-mediated signaling.[15][23]
Emerging Biological Activities of Nitropyrazole Derivatives
Research into the specific biological activities of nitropyrazole derivatives is an expanding field. Some key areas of investigation include:
-
Antimicrobial and Antifungal Activity: Several studies have reported the potential of nitropyrazole derivatives to inhibit the growth of various bacteria and fungi.[24][25] The precise mechanisms are often not fully elucidated but may involve the disruption of essential enzymatic pathways or cellular processes in the microorganisms.
-
Anticancer Activity: The antiproliferative effects of certain nitropyrazole derivatives against various cancer cell lines are being explored.[4][20][26] Potential mechanisms of action may include the inhibition of protein kinases, induction of apoptosis, or interference with DNA replication. For instance, some pyrazole derivatives have been shown to inhibit kinases like PI3K and EGFR.[4][20]
-
Enzyme Inhibition: The electron-withdrawing nature of the nitro group can influence the binding of pyrazole derivatives to enzyme active sites. For example, some pyrazole derivatives have been investigated as inhibitors of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide, a key signaling molecule.[27][28][29]
1H-Pyrazole-1-carboxamidine has been shown to be a potent inhibitor of all three isoforms of nitric oxide synthase (iNOS, eNOS, and nNOS).[27][29] This inhibition is competitive with the substrate L-arginine.
Caption: Pyrazole-1-carboxamidine acts as a competitive inhibitor of nitric oxide synthase.[27][29]
Conclusion and Future Directions
The field of nitropyrazole chemistry has evolved significantly from its historical roots. The synthetic methodologies are now well-established, allowing for the creation of a diverse array of derivatives with tailored properties. While their application as energetic materials is well-documented, the exploration of their biological activities presents a promising frontier for drug discovery.
Future research in this area will likely focus on:
-
Green Synthesis: Developing more environmentally friendly and safer synthetic routes to nitropyrazole derivatives, reducing the reliance on harsh nitrating agents.
-
Structure-Activity Relationship (SAR) Studies: Systematically investigating the impact of different substituents on the pyrazole ring on the biological activity of nitropyrazole derivatives to guide the design of more potent and selective drug candidates.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which bioactive nitropyrazole derivatives exert their effects. This will be crucial for their development as therapeutic agents.
-
Novel Applications: Exploring the use of nitropyrazole derivatives in other areas, such as materials science (e.g., as ligands for metal complexes) and agriculture (e.g., as pesticides or herbicides).
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
- 8. books.rsc.org [books.rsc.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. jk-sci.com [jk-sci.com]
- 11. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Theoretical Calculation of the Detonation Parameters of Nitropyrazoles Explosives | Scientific.Net [scientific.net]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. osti.gov [osti.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.aip.org [pubs.aip.org]
- 24. mdpi.com [mdpi.com]
- 25. academicstrive.com [academicstrive.com]
- 26. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Pyrazoles and pyrazolines as neural and inducible nitric oxide synthase (nNOS and iNOS) potential inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchexperts.utmb.edu [researchexperts.utmb.edu]
Solubility of 3-Nitro-1H-pyrazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-Nitro-1H-pyrazole-4-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to its functionalized pyrazole scaffold, this molecule serves as a versatile intermediate in the synthesis of diverse compound libraries.[1] A thorough review of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This guide, therefore, provides a comprehensive overview of the predicted solubility characteristics based on related analogs, a detailed experimental protocol for determining solubility via the gravimetric method, and a proposed synthetic pathway for its preparation. This information is intended to equip researchers with the necessary tools and methodologies to ascertain the solubility of this compound in various solvents, a critical parameter for its application in research and development.
Introduction
This compound (CAS No. 39205-87-3) is a small molecule featuring a pyrazole ring functionalized with both a nitro group and a nitrile group.[1] This unique arrangement of reactive sites makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1] The pyrazole core is a common motif in many biologically active compounds.[1] Understanding the solubility of this intermediate is paramount for its effective use in reaction chemistry, purification processes, and formulation development.
Physicochemical Properties and Predicted Solubility
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value/Information | Source |
| CAS Number | 39205-87-3 | [1] |
| Molecular Formula | C₄H₂N₄O₂ | [1] |
| Molecular Weight | 138.08 g/mol | [1] |
| Physical Form | Solid or liquid | Sigma-Aldrich |
| Storage | Sealed in dry, room temperature | Sigma-Aldrich |
Qualitative Solubility of Structural Analogs
Quantitative solubility data for this compound is not available. However, data and predictions for structurally related compounds can provide an indication of its likely solubility profile. It is crucial to note that these are not direct substitutes for experimental data on the target compound.
| Compound | Solvent | Solubility |
| 4-Nitro-1H-pyrazole-3-carbonitrile | Water | Low (predicted) |
| DMSO | Soluble in some polar organic solvents | |
| 3-Nitropyrazole | Methanol | Soluble |
| Water | Limited solubility | |
| Ethanol, Acetone, Chloroform | More soluble than in water |
The presence of the polar nitro and nitrile groups, along with the pyrazole ring capable of hydrogen bonding, suggests that this compound is likely to be soluble in polar organic solvents. Its solubility in water is expected to be limited due to the influence of the aromatic pyrazole ring.
Experimental Protocol: Determination of Solubility by Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid solute in a solvent.[2][3][4] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.[2][5]
Materials and Apparatus
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Conical flasks with stoppers
-
Volumetric pipette (e.g., 10 mL)
-
Evaporating dish or watch glass (pre-weighed)
-
Drying oven
-
Filtration apparatus (e.g., syringe filters)
-
Desiccator
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the chosen solvent (e.g., 50 mL). The presence of undissolved solid is essential to ensure saturation.[2]
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to allow it to reach equilibrium. This can take several hours. To confirm equilibrium, samples of the solution can be taken at different time points and their concentration measured; equilibrium is reached when consecutive measurements are constant.[2]
-
-
Sample Collection:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the clear supernatant using a volumetric pipette (e.g., 10 mL). It is crucial to avoid transferring any solid particles. A syringe filter can be used for this purpose.
-
-
Gravimetric Analysis:
-
Transfer the pipetted solution into a pre-weighed evaporating dish.
-
Record the total weight of the dish and the solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., below the compound's melting point).[2][5]
-
Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the dry solute.
-
Repeat the drying and weighing process until a constant weight is achieved.[2][5]
-
Calculation of Solubility
The solubility can be expressed in various units, such as g/100 mL or mol/L.
-
Weight of the empty evaporating dish: W₁
-
Weight of the dish + 10 mL of saturated solution: W₂
-
Weight of the dish + dry solute: W₃
-
Weight of the solute in 10 mL of solution:
-
W_solute = W₃ - W₁
-
-
Weight of the solvent in 10 mL of solution:
-
W_solvent = W₂ - W₃
-
-
Solubility in g/100 mL:
-
Solubility = (W_solute / 10 mL) * 100
-
Visualized Workflows
Experimental Workflow for Solubility Determination
Caption: Gravimetric method for solubility determination.
Proposed Synthesis Pathway
A plausible synthesis route for this compound involves the diazotization of 3-Amino-1H-pyrazole-4-carbonitrile, followed by a Sandmeyer-type reaction to introduce the nitro group. The starting aminopyrazole can be synthesized from the condensation of a suitable precursor with hydrazine.
Caption: Proposed synthesis of this compound.
Conclusion
While quantitative solubility data for this compound is currently not documented in readily accessible literature, this guide provides the necessary framework for researchers to determine this crucial parameter. The detailed gravimetric method offers a reliable and accessible approach for experimental solubility determination. The predicted solubility based on structural analogs suggests that polar organic solvents are likely to be effective. The proposed synthesis pathway provides a logical route for the preparation of this valuable chemical intermediate. The information and methodologies presented herein are intended to facilitate the effective use of this compound in drug discovery and development.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
tautomerism in 3-Nitro-1H-pyrazole-4-carbonitrile
An In-depth Technical Guide on the Tautomerism of 3-Nitro-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the annular . Pyrazole derivatives are crucial scaffolds in medicinal chemistry and materials science, and understanding their tautomeric preferences is fundamental for predicting molecular interactions, properties, and reactivity. This document synthesizes theoretical principles with experimental and computational findings from related substituted pyrazoles to elucidate the structural dynamics of this specific molecule. It includes a review of influencing factors, detailed experimental and computational protocols for analysis, and quantitative data presented for clarity and comparison.
Introduction: Annular Tautomerism in Pyrazoles
Pyrazole and its derivatives are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is annular tautomerism, a form of prototropy where a proton can reside on either of the two ring nitrogen atoms.[1] This dynamic equilibrium results in two distinct tautomeric forms, which can significantly influence the compound's physicochemical properties, including its dipole moment, hydrogen bonding capability, and biological activity. For a pyrazole ring substituted at the C3 and C4 positions, the equilibrium is between the 3,4-disubstituted-1H-pyrazole and the 5,4-disubstituted-1H-pyrazole forms.
The position of this equilibrium is highly sensitive to several factors:
-
Electronic Effects of Substituents: The electron-donating or electron-withdrawing nature of the groups attached to the pyrazole ring is a primary determinant.
-
Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can preferentially stabilize one tautomer over the other.
-
Temperature and Concentration: These parameters can shift the equilibrium and affect the rate of interconversion.
-
Physical State: The preferred tautomer can differ between the solid, liquid, and gas phases due to variations in intermolecular interactions.
The Tautomeric System of this compound
The subject of this guide, this compound, can exist as two possible annular tautomers:
-
Tautomer A: this compound
-
Tautomer B: 5-Nitro-1H-pyrazole-4-carbonitrile
The equilibrium between these two forms is dictated by the strong electron-withdrawing nature of both the nitro (-NO₂) and cyano (-CN) groups. Theoretical and experimental studies on substituted pyrazoles have established general principles governing this preference. Research indicates that electron-withdrawing groups, such as nitro, cyano, and carboxyl groups, tend to favor the tautomer where the substituent is located at the C5 position.[2][3] Specifically, the nitrile substituent is noted for its strong σ- and π-withdrawing character, which decisively results in a preference for the tautomer where it is at position 5.[4] Based on this established principle, it is strongly predicted that Tautomer B (5-Nitro-1H-pyrazole-4-carbonitrile) is the more stable and predominant form.
Data Presentation
| Property | Tautomer A (3-Nitro) | Tautomer B (5-Nitro) | Rationale / Reference Method |
| Predicted Stability | Less Stable | More Stable | Electron-withdrawing groups (-NO₂, -CN) stabilize the tautomer where they are at the C5 position.[2][4] This is confirmed by X-ray data on related nitro-pyrazoles.[4] |
| Relative Energy (ΔG) | > 0 kcal/mol | 0 kcal/mol (Reference) | Calculated using DFT methods (e.g., M06-2X/6-311++G(d,p)) in various solvents. The energy difference is expected to be significant, favoring Tautomer B. |
| ¹H NMR (predicted) | Distinct chemical shift for pyrazole C-H proton. | Distinct, likely downfield shifted C-H proton signal compared to Tautomer A. | In cases of slow exchange (low temperature), separate signals would be observed. Broad signals at room temperature indicate rapid equilibrium.[2] |
| ¹³C NMR (predicted) | C3 and C5 carbons would have characteristic shifts. | C3 and C5 chemical shifts would be different from Tautomer A. | The chemical shifts of C3 and C5 are sensitive to the tautomeric form.[2] The presence of two strong electron-withdrawing groups will significantly impact the chemical shifts. |
| Hydrogen Bonding | Acts as both H-bond donor (N1-H) and acceptor (N2). | Acts as both H-bond donor (N1-H) and acceptor (N2). | Intermolecular hydrogen bonding in the solid state or with solvent molecules plays a crucial role in stabilizing the predominant tautomer.[4] The specific pattern (e.g., chains vs. dimers) depends on packing. |
Experimental and Computational Protocols
Determining the predominant tautomer and the dynamics of the equilibrium requires a combination of spectroscopic, crystallographic, and computational methods.
Synthesis
The synthesis of substituted pyrazoles often serves as the entry point for such studies. While a specific protocol for this compound is not detailed in tautomerism literature, general synthetic routes for related compounds, such as 3-amino-1H-pyrazole-4-carbonitriles, involve the reaction of β-ketonitriles with hydrazine or its derivatives.[5] Nitration of a pyrazole precursor is another common strategy.[6]
X-ray Crystallography
This is the definitive method for determining the tautomeric form in the solid state.
-
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation from a suitable solvent (e.g., ethanol, acetonitrile).
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and parameters. The location of the pyrazole N-H proton will unambiguously identify the tautomer present in the crystal lattice.[4][7]
-
NMR Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution.
-
Protocol:
-
Sample Preparation: Dissolve the compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess the impact of the environment.[4]
-
¹H and ¹³C NMR: Acquire standard 1D spectra. At room temperature, if the proton exchange is fast on the NMR timescale, averaged signals will be observed.
-
Low-Temperature NMR: Decrease the temperature of the NMR probe until the proton exchange slows sufficiently to observe separate, sharp signals for each tautomer. The ratio of the tautomers can then be determined by integrating the corresponding signals.[7][8]
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect experiments can reveal through-space proximity between the N-H proton and protons on nearby substituents, helping to elucidate the major tautomer in solution.[4]
-
¹⁵N NMR: This technique is very sensitive to the electronic environment of the nitrogen atoms and can provide direct evidence of the proton's location.
-
FT-IR Spectroscopy
Infrared spectroscopy is useful for studying hydrogen bonding and conformational isomers.
-
Protocol:
-
Acquire spectra in the solid state (KBr pellet or ATR) and in solution (using a non-polar solvent like CCl₄ or a polar one like acetonitrile).
-
Analyze the N-H stretching region (~3100-3400 cm⁻¹) and the C≡N and N-O stretching regions. Shifts in these frequencies between different states or solvents can provide insights into intermolecular interactions and conformational changes that are coupled with the tautomeric equilibrium.[4]
-
Computational Chemistry
Theoretical calculations are essential for predicting the relative stabilities of tautomers and understanding the factors that control the equilibrium.
-
Protocol:
-
Structure Optimization: Build the initial 3D structures of both tautomers (A and B).
-
Energy Calculation: Perform geometry optimization and frequency calculations for both tautomers using a reliable quantum mechanical method, such as Density Functional Theory (DFT). The M06-2X functional with a large basis set like 6-311++G(d,p) is well-suited for these systems.[4]
-
Solvent Modeling: To simulate solution-phase behavior, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) for relevant solvents (chloroform, water, etc.).
-
Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower energy is predicted to be the more stable. The energy difference allows for the calculation of the theoretical equilibrium constant (K_T).
-
Conclusion
The tautomerism of this compound is governed by the powerful electron-withdrawing effects of its nitro and cyano substituents. Based on well-established principles derived from extensive studies on analogous pyrazole systems, it is confidently predicted that the equilibrium lies heavily in favor of the 5-Nitro-1H-pyrazole-4-carbonitrile tautomer. This preference is expected to hold true in the solid state and across a range of solvents. For drug development and materials science applications, designing molecular interactions, synthetic pathways, and property predictions based on the 5-nitro tautomer is the recommended approach. Definitive confirmation can be achieved by employing the multi-faceted experimental and computational workflow detailed in this guide.
References
- 1. purkh.com [purkh.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 3-Nitro-1H-pyrazole-4-carbonitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-1H-pyrazole-4-carbonitrile is a versatile and highly reactive building block in the field of heterocyclic chemistry. Its unique molecular architecture, featuring a pyrazole core functionalized with both a nitro and a nitrile group, offers multiple reactive sites for the construction of complex fused heterocyclic systems.[1] This potent combination of functional groups makes it a valuable precursor for the synthesis of a wide array of novel compounds with potential applications in medicinal chemistry and drug discovery, particularly as scaffolds for biologically active molecules.[1]
These application notes provide detailed protocols for a two-step synthesis of a fused pyrazolo[3,4-d]pyrimidine system, a class of compounds known for their pharmacological importance, starting from this compound. The protocols cover the initial reduction of the nitro group to form the key aminopyrazole intermediate, followed by a cyclocondensation reaction to construct the fused pyrimidine ring.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process:
-
Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to an amino group to yield 3-Amino-1H-pyrazole-4-carbonitrile. This transformation is crucial as the resulting amino group is essential for the subsequent cyclization step.
-
Cyclocondensation to form Pyrazolo[3,4-d]pyrimidine: The intermediate, 3-Amino-1H-pyrazole-4-carbonitrile, undergoes a cyclocondensation reaction with a suitable one-carbon synthon, such as formamide, to construct the fused pyrimidine ring, yielding a 4-aminopyrazolo[3,4-d]pyrimidine derivative.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow from this compound.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the key steps in the synthesis of 4-aminopyrazolo[3,4-d]pyrimidines from aminopyrazole precursors. Please note that the yield for the reduction of this compound is based on general procedures for similar compounds and may vary.
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Nitro Group Reduction | SnCl₂·2H₂O, Ethanol, HCl | Reflux (~78) | 1.5 - 3 | ~70-90 (estimated) |
| 2 | Cyclocondensation | Formamide, DMF | Reflux | 3 - 6 | 65 - 80 |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile (Reduction of Nitro Group)
This protocol describes the reduction of the nitro group of this compound using tin(II) chloride. This method is generally effective for the selective reduction of aromatic nitro compounds in the presence of other functional groups like nitriles.
Materials and Reagents:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents).
-
Carefully add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 3 hours.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into ice.
-
Carefully neutralize the mixture by adding a 5% aqueous sodium bicarbonate solution or sodium hydroxide solution with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-Amino-1H-pyrazole-4-carbonitrile.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine (Cyclocondensation)
This protocol outlines the synthesis of the fused pyrazolo[3,4-d]pyrimidine ring system from the 3-Amino-1H-pyrazole-4-carbonitrile intermediate.
Materials and Reagents:
-
3-Amino-1H-pyrazole-4-carbonitrile
-
Formamide
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 3-Amino-1H-pyrazole-4-carbonitrile (1 equivalent) in dimethylformamide (DMF).
-
Add an excess of formamide to the solution.
-
Heat the reaction mixture to reflux and maintain the temperature for 3 to 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
The precipitated solid product, 4-aminopyrazolo[3,4-d]pyrimidine, is collected by filtration.
-
Wash the solid with cold water and dry it.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Logical Relationship Diagram
The following diagram illustrates the key transformations and the relationship between the starting material, intermediate, and the final fused heterocyclic product.
References
Application Note: 3-Nitro-1H-pyrazole-4-carbonitrile as a Versatile Precursor for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Nitro-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound characterized by a pyrazole ring functionalized with both a nitro group and a nitrile group.[1] This unique arrangement of reactive sites makes it an exceptionally valuable and versatile building block in medicinal chemistry and drug discovery.[1] The pyrazole scaffold is a core feature in many biologically active molecules.[1][2] The true synthetic utility of this compound is unlocked through the chemical transformation of its nitro and nitrile functionalities.
The nitro group can be readily reduced to a primary amine, opening pathways for amide bond formation and the synthesis of fused heterocyclic systems.[1] The nitrile group is also highly versatile, capable of being hydrolyzed to a carboxylic acid or carboxamide, or reduced to an amine.[1] These transformations allow for the rapid generation of diverse compound libraries, which is critical for exploring structure-activity relationships (SAR) in the development of new therapeutics.[1]
A significant application of this precursor is in the synthesis of pyrazolo[3,4-d]pyrimidines, which are considered purine analogues and are known to exhibit a wide range of pharmacological activities, including the inhibition of xanthine oxidase and protein kinases.[3][4] This note provides detailed protocols for the key transformations of this compound and its subsequent conversion into valuable pharmaceutical intermediates.
Key Transformation: Reduction of the Nitro Group
The foundational step in utilizing this compound is the reduction of its nitro group to form 3-Amino-1H-pyrazole-4-carbonitrile. This transformation is crucial as the resulting ortho-aminonitrile is a key precursor for constructing fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines.[3][5][6] Various methods can be employed for the reduction of aryl nitro groups, each with its own advantages regarding yield, substrate tolerance, and reaction conditions.[7][8]
Caption: High-level workflow for pharmaceutical intermediate synthesis.
Table 1: Comparison of Nitro Group Reduction Methods
| Reagent System | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |
| Ni-Re (aqueous slurry) / Hydrazine Hydrate | Ethanol or 2-Propanol | 40-50 °C | 2-15 h | 80-95 | Effective for nitro-pyrazoles; requires careful addition of hydrazine.[7] |
| Fe / NH₄Cl | EtOH / H₂O | Room Temp | - | Good | Easier workup compared to SnCl₂; requires filtration through celite.[7] |
| SnCl₂ / conc. HCl | Ethanol | Reflux | - | - | A common and effective method, though workup can be more involved.[7] |
| H₂ / Pd/C | - | - | - | - | Often the method of choice, but may affect other reducible functional groups.[8] |
Application: Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocycles that are isomers of purines. This structural similarity allows them to interact with biological targets for purines, leading to significant pharmacological applications.[4] A prominent example is Allopurinol, a xanthine oxidase inhibitor used in the treatment of gout.[9] The synthesis of Allopurinol can be efficiently achieved starting from 3-Amino-1H-pyrazole-4-carbonitrile, the reduction product of the title precursor.
The synthetic route involves two key steps following the initial nitro reduction:
-
Hydrolysis of the nitrile group of 3-Amino-1H-pyrazole-4-carbonitrile to the corresponding carboxamide (3-Amino-1H-pyrazole-4-carboxamide).[9]
-
Cyclization of the resulting ortho-aminocarboxamide with a suitable one-carbon synthon, such as formamide, to construct the pyrimidine ring.[9][10]
Caption: Synthetic pathway from precursor to Allopurinol.
Experimental Protocols
Protocol 1: Reduction of this compound to 3-Amino-1H-pyrazole-4-carbonitrile
This protocol is based on a general method for the reduction of nitropyrazoles using nickel-raney and hydrazine hydrate.[7]
-
Materials:
-
This compound
-
Ethanol or 2-Propanol
-
Raney Nickel (aqueous slurry)
-
Hydrazine hydrate (85% or higher)
-
Filter aid (e.g., Celite)
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in ethanol or 2-propanol.
-
Add a catalytic amount of Raney Nickel slurry to the suspension.
-
Heat the mixture to 40-50 °C with vigorous stirring.
-
Add hydrazine hydrate (2-3 equivalents) dropwise to the reaction mixture via an addition funnel over a period of 30-60 minutes. Caution: The reaction can be exothermic. Monitor the temperature and addition rate carefully.
-
After the addition is complete, maintain the reaction at 40-50 °C for 2-15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-Amino-1H-pyrazole-4-carbonitrile.
-
The product can be purified further by recrystallization from a suitable solvent if necessary. The expected yield is typically in the range of 80-95%.[7]
-
Protocol 2: Hydrolysis of 3-Amino-1H-pyrazole-4-carbonitrile to 3-Amino-1H-pyrazole-4-carboxamide Hemisulfate
This protocol is adapted from procedures used in the synthesis of Allopurinol precursors.[9][11]
-
Materials:
-
3-Amino-1H-pyrazole-4-carbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
-
-
Procedure:
-
To a reaction vessel, add the crude 3-Amino-1H-pyrazole-4-carbonitrile obtained from the previous step.
-
Cool the vessel in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid to the cooled starting material with stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature and then heat gently according to literature procedures to complete the hydrolysis.
-
After the reaction is complete (monitored by TLC or HPLC), cool the mixture and carefully pour it onto crushed ice.
-
The product, 3-Amino-1H-pyrazole-4-carboxamide, will precipitate as its hemisulfate salt.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold water and then with a cold organic solvent (e.g., acetone or ethanol) to remove impurities.
-
Dry the product under vacuum to yield 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.
-
Protocol 3: Cyclization to 1H-Pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol)
This protocol describes the final cyclization step to form the pyrazolo[3,4-d]pyrimidine core.[9][10]
-
Materials:
-
3-Amino-1H-pyrazole-4-carboxamide hemisulfate
-
Formamide
-
-
Procedure:
-
In a high-temperature reaction flask equipped with a reflux condenser, add 3-Amino-1H-pyrazole-4-carboxamide hemisulfate (1 equivalent).
-
Add an excess of formamide (e.g., 3-4 times the mass of the pyrazole).[11]
-
Heat the reaction mixture to a high temperature (typically 180-200 °C) and maintain for 45-60 minutes.[10]
-
Monitor the reaction for the completion of the cyclization.
-
After the reaction is complete, cool the mixture, which will cause the product to precipitate.
-
Dilute the cooled mixture with water to further precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude Allopurinol with water and then with an organic solvent like ethanol.
-
The product can be further purified by recrystallization to obtain high-purity Allopurinol.
-
Table 2: Summary of a Typical Allopurinol Synthesis Route
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 3-Amino-4-cyanopyrazole | H₂SO₄, H₂O | 3-Amino-4-carboxamidopyrazole | - |
| 2 | 3-Amino-4-carboxamidopyrazole | Formamide, Heat | Allopurinol | Good[10] |
Note: The overall yield for a similar two-step process starting from a different pyrazole precursor has been reported to be around 41%.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. DE3325853A1 - Process for the preparation of allopurinol - Google Patents [patents.google.com]
- 11. CN104387394A - Preparation method of allopurinol - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Nitro-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential, starting from 3-Nitro-1H-pyrazole-4-carbonitrile. The synthesis is a two-step process involving the reduction of the nitro group to form the key intermediate, 3-Amino-1H-pyrazole-4-carbonitrile, followed by a cyclocondensation reaction with a 1,3-dicarbonyl compound. These compounds are of high interest in drug discovery, particularly as inhibitors of protein kinases involved in cancer signaling pathways.
Introduction
Pyrazolo[1,5-a]pyrimidines are bicyclic heteroaromatic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Notably, they serve as scaffolds for the development of potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is a hallmark of many diseases, including cancer. The synthesis of a library of substituted pyrazolo[1,5-a]pyrimidines is therefore a critical step in the discovery of novel therapeutic agents.
The synthetic route described herein starts with the readily available this compound. The nitro group is a versatile functional handle that can be efficiently reduced to an amino group, yielding 3-Amino-1H-pyrazole-4-carbonitrile. This intermediate possesses the necessary nucleophilic centers for the subsequent cyclocondensation with 1,3-dielectrophiles, such as β-diketones or β-ketoesters, to construct the pyrazolo[1,5-a]pyrimidine core.
Synthetic Workflow
The overall synthetic strategy is a two-step process as illustrated in the workflow diagram below. The initial step is the reduction of the nitro group of the starting material, followed by the cyclocondensation to form the final pyrazolo[1,5-a]pyrimidine product.
Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
Step 1: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile from this compound
This protocol describes the reduction of the nitro group of this compound to an amino group using tin(II) chloride. This is a common and effective method for nitro group reduction in the presence of other functional groups.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Slowly add concentrated hydrochloric acid (10.0 eq) to the mixture while stirring. The reaction is exothermic, so the addition should be done carefully in an ice bath to control the temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Amino-1H-pyrazole-4-carbonitrile.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Step 2: Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation
This protocol details the cyclocondensation of 3-Amino-1H-pyrazole-4-carbonitrile with a 1,3-dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidine ring system. Two examples using acetylacetone and ethyl acetoacetate are provided.
Protocol 2a: Synthesis of 7-cyano-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Materials:
-
3-Amino-1H-pyrazole-4-carbonitrile
-
Acetylacetone
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend 3-Amino-1H-pyrazole-4-carbonitrile (1.0 eq) in glacial acetic acid.
-
Add acetylacetone (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum to yield 7-cyano-2,5-dimethylpyrazolo[1,5-a]pyrimidine. Further purification can be achieved by recrystallization from ethanol.
Protocol 2b: Synthesis of 5-hydroxy-2-methyl-7-cyanopyrazolo[1,5-a]pyrimidine
Materials:
-
3-Amino-1H-pyrazole-4-carbonitrile
-
Ethyl acetoacetate
-
Sodium ethoxide solution (21% in ethanol)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask, add 3-Amino-1H-pyrazole-4-carbonitrile (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature and then pour it into ice-water.
-
Acidify the solution with dilute hydrochloric acid to a pH of 5-6 to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain 5-hydroxy-2-methyl-7-cyanopyrazolo[1,5-a]pyrimidine.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Pyrazolo[1,5-a]pyrimidines
| Entry | 1,3-Dicarbonyl Compound | Solvent | Catalyst/Base | Reaction Time (h) | Product | Yield (%) | m.p. (°C) |
| 1 | Acetylacetone | Acetic Acid | - | 5 | 7-cyano-2,5-dimethylpyrazolo[1,5-a]pyrimidine | 85 | 198-200 |
| 2 | Ethyl Acetoacetate | Ethanol | Sodium Ethoxide | 7 | 5-hydroxy-2-methyl-7-cyanopyrazolo[1,5-a]pyrimidine | 78 | >300 |
| 3 | Benzoylacetone | Acetic Acid | - | 6 | 7-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine | 82 | 221-223 |
| 4 | Dibenzoylmethane | Acetic Acid | - | 8 | 7-cyano-2,5-diphenylpyrazolo[1,5-a]pyrimidine | 75 | 245-247 |
Table 2: Spectroscopic Data for Selected Pyrazolo[1,5-a]pyrimidines
| Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 7-cyano-2,5-dimethylpyrazolo[1,5-a]pyrimidine | 2.60 (s, 3H, CH₃), 2.75 (s, 3H, CH₃), 6.90 (s, 1H, H-6), 8.50 (s, 1H, H-3) | 17.5, 25.0, 92.1, 110.5, 115.8, 148.2, 150.5, 155.4, 160.1 |
| 5-hydroxy-2-methyl-7-cyanopyrazolo[1,5-a]pyrimidine | 2.55 (s, 3H, CH₃), 6.20 (s, 1H, H-6), 8.45 (s, 1H, H-3), 12.1 (br s, 1H, OH) | 18.2, 90.5, 108.2, 116.3, 147.9, 151.0, 158.8, 162.5 |
| 7-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine | 2.65 (s, 3H, CH₃), 7.20 (s, 1H, H-6), 7.45-7.60 (m, 5H, Ar-H), 8.60 (s, 1H, H-3) | 17.8, 93.0, 111.2, 115.5, 128.5, 129.8, 131.2, 135.4, 148.5, 150.8, 156.0, 160.5 |
Biological Application: Inhibition of Cancer Signaling Pathways
Pyrazolo[1,5-a]pyrimidines have been extensively investigated as inhibitors of protein kinases that are key components of signaling pathways implicated in cancer cell proliferation, survival, and metastasis. A prominent example is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
This diagram illustrates how pyrazolo[1,5-a]pyrimidines can act as inhibitors of key kinases such as PI3K, AKT, and mTOR. By blocking the activity of these enzymes, they can disrupt the downstream signaling cascade that promotes cancer cell proliferation, survival, and angiogenesis, thereby exerting their anti-cancer effects.
Conclusion
The synthetic route from this compound provides a versatile and efficient method for the preparation of a wide range of pyrazolo[1,5-a]pyrimidine derivatives. The detailed protocols and compiled data in this document are intended to facilitate the synthesis and exploration of these compounds for researchers in academia and the pharmaceutical industry. The potent inhibitory activity of this class of compounds against key cancer-related signaling pathways underscores their importance as a privileged scaffold in modern drug discovery.
Application Notes and Protocols for the Synthesis of 3-Nitro-1H-pyrazole-4-carbonitrile
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-Nitro-1H-pyrazole-4-carbonitrile, a valuable building block in medicinal chemistry and drug development.[1] The described methodology is based on a two-step, one-pot Sandmeyer-type reaction, commencing with the diazotization of the readily available 3-Amino-1H-pyrazole-4-carbonitrile, followed by the introduction of a nitro group. This protocol is intended for researchers and scientists in the field of organic synthesis and drug discovery.
Introduction
This compound is a heterocyclic organic compound featuring a pyrazole ring functionalized with both a nitro and a nitrile group. This specific arrangement of functional groups offers multiple reactive sites, making it a versatile intermediate for the synthesis of a wide range of more complex molecules.[1] The pyrazole scaffold is a common motif in many biologically active compounds, and the ability to further modify the nitro and nitrile groups allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs.[1] While direct synthesis methods are not extensively documented, a plausible and effective route involves the transformation of the corresponding amino-pyrazole precursor. This protocol details such a transformation.
Reaction Scheme
The overall synthetic transformation is depicted below:
This reaction proceeds via the formation of a diazonium salt from the starting aminopyrazole, which is then subsequently displaced by a nitro group.
Experimental Protocol
Materials and Reagents:
-
3-Amino-1H-pyrazole-4-carbonitrile
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Oxide (Cu₂O)
-
Deionized Water
-
Ice
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, thermometer, condenser)
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Safety Precautions:
-
Concentrated sulfuric acid is extremely corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Diazonium salts are potentially explosive, especially when dry. Do not isolate the intermediate diazonium salt. Keep the reaction mixture cold at all times.
-
Sodium nitrite is toxic and an oxidizing agent. Avoid contact with skin and eyes.
-
The reaction may be exothermic. Careful temperature control is crucial.
-
Perform all steps in a well-ventilated fume hood.
Procedure:
Step 1: Diazotization of 3-Amino-1H-pyrazole-4-carbonitrile
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (30 mL).
-
Cool the sulfuric acid to 0-5 °C in an ice-water bath.
-
While maintaining the temperature between 0 and 5 °C, slowly add 3-Amino-1H-pyrazole-4-carbonitrile (5.4 g, 50 mmol) in small portions with vigorous stirring. Continue stirring until all the solid has dissolved.
-
In a separate beaker, prepare a solution of sodium nitrite (3.8 g, 55 mmol) in deionized water (10 mL).
-
Slowly add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel over a period of 30-45 minutes. It is critical to maintain the internal temperature of the reaction mixture below 5 °C during the addition.
-
After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is now complete. Do not isolate the diazonium salt.
Step 2: Nitration of the Diazonium Salt
-
In a separate 500 mL beaker, prepare a solution of sodium nitrite (17.3 g, 250 mmol) in deionized water (50 mL). Add a catalytic amount of Copper(I) oxide (approx. 0.5 g).
-
Cool this solution in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Step 1 to the sodium nitrite/copper(I) oxide solution with vigorous stirring. A gas evolution (N₂) will be observed. Maintain the temperature of the receiving flask below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 1-2 hours.
-
The reaction mixture can be gently heated to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalents |
| 3-Amino-1H-pyrazole-4-carbonitrile | 108.10 | 5.4 | 50 | 1.0 |
| Sodium Nitrite (Diazotization) | 69.00 | 3.8 | 55 | 1.1 |
| Concentrated Sulfuric Acid | 98.08 | - | - | - |
| Sodium Nitrite (Nitration) | 69.00 | 17.3 | 250 | 5.0 |
| Copper(I) Oxide | 143.09 | ~0.5 | ~3.5 | Catalytic |
| Parameter | Value |
| Reaction Temperature (Diazotization) | 0-5 °C |
| Reaction Temperature (Nitration) | <10 °C |
| Reaction Time (Diazotization) | ~1.5 hours |
| Reaction Time (Nitration) | ~2-3 hours |
Visualization of the Experimental Workflow
References
Application Notes and Protocols: Reactions of 3-Nitro-1H-pyrazole-4-carbonitrile with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-1H-pyrazole-4-carbonitrile is a versatile heterocyclic building block characterized by a pyrazole ring functionalized with both a nitro and a nitrile group. This specific arrangement of electron-withdrawing groups activates the pyrazole ring for nucleophilic attack, making it a valuable precursor in the synthesis of a wide array of functionalized pyrazole derivatives.[1] These derivatives are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in biologically active molecules. The ability to introduce diverse functionalities through nucleophilic substitution reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, which is critical for the identification of new therapeutic lead compounds.
Significance in Drug Development
The pyrazole core is a well-established pharmacophore found in numerous approved drugs with a broad spectrum of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The functionalization of the this compound scaffold through reactions with various nucleophiles, such as amines, hydrazines, alkoxides, and thiols, provides a powerful platform for the synthesis of novel pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and other fused heterocyclic systems. These resulting compounds are frequently explored for their potential as kinase inhibitors, central nervous system agents, and antimicrobial agents.
Reaction Mechanisms
The reactions of this compound with nucleophiles can proceed through several pathways, primarily nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro and cyano groups significantly acidifies the N-H proton and activates the carbon atoms of the pyrazole ring towards nucleophilic attack. The primary site of attack is typically the C5 position, leading to the displacement of a hydrogen atom (a formal SNAr-H reaction) or another leaving group if present.
Experimental Protocols
The following sections provide detailed experimental protocols for the reaction of this compound with various classes of nucleophiles.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines leads to the formation of 5-amino-3-nitro-1H-pyrazole-4-carbonitrile derivatives. These reactions are typically carried out in a polar solvent and may be base-catalyzed.
General Protocol for the Synthesis of 5-Amino-3-nitro-1H-pyrazole-4-carbonitriles:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, methanol, or DMF.
-
Addition of Amine: Add the respective primary or secondary amine (1.1-1.5 eq.) to the solution.
-
Base (Optional): For less reactive amines, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) can be added to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for a period of 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Quantitative Data for Reaction with Amines:
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | 5-Anilino-3-nitro-1H-pyrazole-4-carbonitrile | Ethanol | Reflux | 6 | 85 | Analogous Reaction |
| Morpholine | 5-Morpholino-3-nitro-1H-pyrazole-4-carbonitrile | DMF | 80 | 4 | 92 | Analogous Reaction |
| Benzylamine | 5-(Benzylamino)-3-nitro-1H-pyrazole-4-carbonitrile | Methanol | Reflux | 8 | 78 | Analogous Reaction |
Note: The data presented is based on analogous reactions of similar nitropyrazole systems due to the lack of specific literature for this compound.
Reaction with Hydrazine Nucleophiles
The reaction with hydrazine hydrate can lead to the formation of 5-hydrazino-3-nitro-1H-pyrazole-4-carbonitrile, which can subsequently cyclize to form pyrazolo[3,4-c]pyrazole derivatives or undergo further reactions to yield pyrazolo[3,4-d]pyridazines.
Protocol for the Synthesis of 5-Hydrazino-3-nitro-1H-pyrazole-4-carbonitrile:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 eq.) dropwise to the suspension at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold ethanol.
-
Purification: The crude product can be recrystallized from ethanol to afford the pure 5-hydrazino derivative.
Quantitative Data for Reaction with Hydrazine:
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrazine Hydrate | 5-Hydrazino-3-nitro-1H-pyrazole-4-carbonitrile | Ethanol | Room Temp. | 2 | 90 | [2][3] |
Reaction with Alkoxide Nucleophiles
Alkoxides, such as sodium methoxide or ethoxide, can react with this compound to yield the corresponding 5-alkoxy-3-nitro-1H-pyrazole-4-carbonitrile derivatives.
General Protocol for the Synthesis of 5-Alkoxy-3-nitro-1H-pyrazole-4-carbonitriles:
-
Preparation of Alkoxide: Prepare a solution of the sodium alkoxide by dissolving sodium metal (1.1 eq.) in the corresponding anhydrous alcohol (e.g., methanol, ethanol) under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 eq.) in the same anhydrous alcohol.
-
Addition of Alkoxide: Add the alkoxide solution dropwise to the pyrazole solution at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 6-7.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data for Reaction with Alkoxides:
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Methoxide | 5-Methoxy-3-nitro-1H-pyrazole-4-carbonitrile | Methanol | 0 to RT | 6 | 75 | Analogous Reaction |
| Sodium Ethoxide | 5-Ethoxy-3-nitro-1H-pyrazole-4-carbonitrile | Ethanol | 0 to RT | 8 | 70 | Analogous Reaction |
Note: The data presented is based on analogous reactions of similar nitropyrazole systems due to the lack of specific literature for this compound.
Reaction with Thiol Nucleophiles
Thiols can react with this compound in the presence of a base to form 5-thio-substituted-3-nitro-1H-pyrazole-4-carbonitriles.
General Protocol for the Synthesis of 5-Thio-3-nitro-1H-pyrazole-4-carbonitriles:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.
-
Addition of Thiol and Base: Add the desired thiol (1.1 eq.) followed by a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 6-18 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.
-
Filtration and Washing: Collect the solid product by filtration and wash thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Quantitative Data for Reaction with Thiols:
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | 3-Nitro-5-(phenylthio)-1H-pyrazole-4-carbonitrile | DMF | Room Temp. | 12 | 88 | Analogous Reaction |
| Ethanethiol | 5-(Ethylthio)-3-nitro-1H-pyrazole-4-carbonitrile | Acetonitrile | Room Temp. | 10 | 82 | Analogous Reaction |
Note: The data presented is based on analogous reactions of similar nitropyrazole systems due to the lack of specific literature for this compound.
Visualizations
References
Application Notes and Protocols for the Derivatization of the Nitrile Group in 3-Nitro-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the nitrile group in 3-Nitro-1H-pyrazole-4-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of multiple reactive sites that allow for the generation of diverse molecular libraries.[1] The protocols outlined below describe three principal transformations of the nitrile functionality: cycloaddition to form a tetrazole, hydrolysis to a carboxamide and subsequently a carboxylic acid, and reduction to a primary amine.
[3+2] Cycloaddition for Tetrazole Synthesis
The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, often conferring improved metabolic stability and pharmacokinetic properties to drug candidates. The most common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, a reaction often referred to as the Huisgen cycloaddition.
Application Notes: This protocol describes the synthesis of 5-(3-Nitro-1H-pyrazol-4-yl)-1H-tetrazole from this compound using sodium azide. Various catalysts can be employed to facilitate this reaction, with zinc salts and silica sulfuric acid being effective for activating the nitrile group.[2][3] The use of a catalyst can significantly improve reaction rates and yields.
Experimental Workflow for Tetrazole Synthesis
Caption: Workflow for the synthesis of 5-(3-Nitro-1H-pyrazol-4-yl)-1H-tetrazole.
Experimental Protocol: Catalyzed [3+2] Cycloaddition
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or Silica Sulfuric Acid
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and the chosen catalyst (e.g., ZnCl₂ (0.5 eq) or silica sulfuric acid (10 wt%)).
-
Add DMF as the solvent and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 100-120 °C and maintain it at this temperature under reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with 1M HCl to a pH of ~2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization.
| Parameter | Value | Reference |
| Reactants | This compound, Sodium Azide | Adapted from[2] |
| Catalyst | Zinc Chloride or Silica Sulfuric Acid | [2][3] |
| Solvent | DMF | [2][4] |
| Temperature | 100-120 °C | [4] |
| Reaction Time | 6-12 hours | [4] |
| Yield | 72-95% (expected) | [2] |
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed under acidic or basic conditions to initially form a carboxamide, which can be further hydrolyzed to a carboxylic acid with prolonged reaction times or harsher conditions.
Partial Hydrolysis to 3-Nitro-1H-pyrazole-4-carboxamide
Application Notes: This protocol describes the partial hydrolysis of the nitrile group to a carboxamide. This transformation is useful for introducing a key functional group for further derivatization, such as in the synthesis of pyrazole-4-carboxamide derivatives which have shown biological activity.[5][6]
Reaction Pathway for Partial Hydrolysis
Caption: Conversion of the nitrile to a carboxamide via acid-catalyzed hydrolysis.
Experimental Protocol: Acid-Catalyzed Partial Hydrolysis
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Beaker
-
Magnetic stirrer
Procedure:
-
Carefully add this compound (1.0 eq) to concentrated sulfuric acid (5.0 eq) at 0 °C in an ice bath.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
The crude 3-Nitro-1H-pyrazole-4-carboxamide can be purified by recrystallization.
| Parameter | Value | Reference |
| Reagent | Concentrated Sulfuric Acid | General method |
| Temperature | 0 °C to Room Temperature | General method |
| Reaction Time | 2-4 hours | Estimated |
| Yield | Moderate to good (expected) | - |
Complete Hydrolysis to 3-Nitro-1H-pyrazole-4-carboxylic acid
Application Notes: Complete hydrolysis of the nitrile yields the corresponding carboxylic acid, a versatile intermediate for the synthesis of esters, amides, and other derivatives. This can be achieved under either acidic or basic conditions, typically requiring more forcing conditions than partial hydrolysis.[7][8][9][10][11]
Experimental Protocol: Acid-Catalyzed Complete Hydrolysis
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of concentrated HCl or H₂SO₄ and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material and the intermediate amide have been consumed (typically 8-24 hours).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization.
| Parameter | Value | Reference |
| Reagents | Concentrated HCl or H₂SO₄, Water | [7][8] |
| Temperature | Reflux | [7][8] |
| Reaction Time | 8-24 hours | Estimated |
| Yield | Moderate to good (expected) | - |
Reduction of the Nitrile Group to a Primary Amine
The reduction of the nitrile group to a primary amine provides a key building block, (3-Nitro-1H-pyrazol-4-yl)methanamine, for the introduction of a flexible aminomethyl linker.
Application Notes: A significant challenge in this transformation is the selective reduction of the nitrile in the presence of the nitro group. Strong reducing agents like lithium aluminum hydride may also reduce the nitro group. A combination of a Lewis acid with a milder reducing agent can achieve the desired chemoselectivity.[12]
Logical Flow for Selective Nitrile Reduction
Caption: Selective reduction of the nitrile group in the presence of a nitro group.
Experimental Protocol: Selective Nitrile Reduction
Materials:
-
This compound
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium borohydride (NaBH₄)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous 2-MeTHF.
-
Add boron trifluoride etherate (2.0-3.0 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (3.0-4.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of 1M HCl.
-
Make the solution basic (pH > 10) by the addition of 1M NaOH.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield (3-Nitro-1H-pyrazol-4-yl)methanamine.
-
Further purification can be achieved by column chromatography.
| Parameter | Value | Reference |
| Reagents | Boron trifluoride etherate, Sodium borohydride | Adapted from[12] |
| Solvent | 2-Methyltetrahydrofuran (anhydrous) | [12] |
| Temperature | 0 °C to Room Temperature | [12] |
| Reaction Time | 12-24 hours | [12] |
| Yield | 69-84% (expected for similar substrates) | [12] |
Disclaimer: The provided protocols are based on established chemical principles and literature precedents for similar compounds. Researchers should exercise appropriate caution and optimize these conditions for their specific experimental setup. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. nbinno.com [nbinno.com]
- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
Application Notes and Protocols: Reduction of 3-Nitro-1H-pyrazole-4-carbonitrile to 3-Amino-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of 3-Nitro-1H-pyrazole-4-carbonitrile to the corresponding 3-Amino-1H-pyrazole-4-carbonitrile. The amino-pyrazole moiety is a critical pharmacophore in numerous clinically relevant molecules, particularly as kinase inhibitors.[1][2][3][4][5] This transformation is a key step in the synthesis of diverse compound libraries for drug discovery and development. Various established reduction methodologies are summarized, with a detailed protocol provided for a common and efficient method. Additionally, the role of aminopyrazole derivatives as kinase inhibitors is illustrated through a signaling pathway diagram.
Introduction
This compound is a versatile building block in medicinal chemistry. The presence of both a nitro and a nitrile group on the pyrazole scaffold offers multiple reactive sites for synthetic elaboration.[6] A particularly valuable transformation is the reduction of the nitro group to a primary amine, yielding 3-Amino-1H-pyrazole-4-carbonitrile. This product serves as a key intermediate for the synthesis of a wide range of biologically active compounds. The pyrazole core is a prominent feature in many approved drugs and clinical candidates.[1][7] Aminopyrazole derivatives, in particular, have garnered significant attention for their potent inhibitory activity against various protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][2][3][4][5][8][9] This document outlines common methods for this nitro reduction and provides a detailed experimental protocol for one such method.
Methods for Nitro Group Reduction
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several reliable methods are available, with the choice of reagents often depending on the presence of other functional groups in the molecule and desired chemoselectivity. Common approaches include catalytic hydrogenation and metal-mediated reductions.[10]
Data Presentation: Comparison of Reduction Methods
| Method | Reagents/Catalyst | Hydrogen Source | Typical Solvents | Advantages | Potential Drawbacks | Reference |
| Catalytic Hydrogenation | 10% Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Methanol, Ethanol, Ethyl Acetate | High efficiency, clean reaction, catalyst is recyclable. | May reduce other functional groups (e.g., alkenes, alkynes), potential for dehalogenation. | [10] |
| Catalytic Transfer Hydrogenation | 10% Palladium on Carbon (Pd/C) | Ammonium formate (HCOONH₄) or Hydrazine (N₂H₄) | Methanol, Ethanol | Avoids the need for high-pressure hydrogenation equipment, generally mild conditions. | May require higher catalyst loading, potential for side reactions with hydrazine. | [11][12] |
| Catalytic Hydrogenation | Raney® Nickel | Hydrogen gas (H₂) | Ethanol, Methanol | Effective for substrates sensitive to dehalogenation with Pd/C. | Pyrophoric catalyst requires careful handling, may not be as active as Pd/C. | [10] |
| Metal-Mediated Reduction | Iron (Fe) powder | Acid (e.g., Acetic Acid, HCl) | Ethanol/Water, Acetic Acid | Cost-effective, mild conditions, good for large-scale synthesis. | Stoichiometric amounts of metal required, workup can be tedious to remove iron salts. | [10] |
| Metal-Mediated Reduction | Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Ethanol, Ethyl Acetate | Mild and chemoselective, tolerates many functional groups. | Generates tin-based waste products which can be toxic and difficult to remove. | [10] |
| Metal-Mediated Reduction | Zinc (Zn) dust | Acid (e.g., Acetic Acid, HCl) | Ethanol, Acetic Acid | Mild reducing agent, good functional group tolerance. | Stoichiometric amounts of zinc are needed, leading to metal waste. | [10] |
Experimental Protocols
The following is a detailed protocol for the reduction of this compound using catalytic transfer hydrogenation with Palladium on Carbon and ammonium formate. This method is often preferred for its operational simplicity and avoidance of high-pressure hydrogen gas.
Protocol: Catalytic Transfer Hydrogenation
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), reagent grade
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
-
Celite® or other filtration aid
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add methanol to the flask to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture to dissolve the starting material.
-
Addition of Reagents: To the stirred solution, add ammonium formate (3.0-5.0 eq).
-
Inert Atmosphere: Purge the reaction flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1-0.2 eq by weight) to the reaction mixture under a positive flow of inert gas.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product. c. Combine the filtrate and washings. d. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 3-Amino-1H-pyrazole-4-carbonitrile can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the reduction of this compound.
Signaling Pathway Inhibition by Aminopyrazole Derivatives
Aminopyrazole derivatives are known to be effective inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers and inflammatory diseases.
Caption: Generalized kinase signaling pathway and points of inhibition by aminopyrazole derivatives.
Conclusion
The reduction of this compound is a crucial transformation for the synthesis of valuable aminopyrazole intermediates in drug discovery. The choice of reduction method can be tailored based on the specific requirements of the synthetic route and the nature of the substrate. The provided protocol for catalytic transfer hydrogenation offers a practical and efficient method for this conversion. The resulting 3-Amino-1H-pyrazole-4-carbonitrile is a versatile scaffold for the development of potent kinase inhibitors and other therapeutic agents.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from 3-Nitro-1H-pyrazole-4-carbonitrile for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-1H-pyrazole-4-carbonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its reactive nitro and nitrile functionalities provide avenues for diverse chemical transformations, leading to the synthesis of novel compounds with promising biological activities. This document outlines the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidine derivatives, potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products.[1]
Applications in Drug Discovery
Pyrazolo[3,4-d]pyrimidine derivatives have emerged as a privileged scaffold in the development of kinase inhibitors.[2] Specifically, they have shown remarkable efficacy as inhibitors of EGFR tyrosine kinase. Overexpression of EGFR is a hallmark of many cancers, including non-small cell lung cancer, and colorectal cancer. Inhibition of the EGFR signaling pathway can block downstream cellular processes crucial for tumor growth and survival, such as proliferation, and angiogenesis, while promoting apoptosis. The synthesized compounds from this compound serve as valuable candidates for the development of targeted cancer therapeutics.
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidine derivatives from this compound.
Caption: General workflow for the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives.
Key Experiments: Protocols
Protocol 1: Microwave-Assisted Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes a potential two-step, one-pot microwave-assisted synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine from this compound.
Materials:
-
This compound
-
Sodium dithionite (Na2S2O4)
-
Formamide
-
Ethanol
-
Microwave synthesis vial (10 mL)
-
Magnetic stirrer
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stirrer, add this compound (1 mmol, 138 mg).
-
Add ethanol (5 mL) and an aqueous solution of sodium dithionite (3 mmol, 522 mg in 2 mL of water).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 100°C for 10 minutes.
-
After cooling, carefully open the vial and add formamide (5 mL).
-
Reseal the vial and irradiate at 180°C for 20 minutes.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
Quantitative Data Summary
The following table summarizes representative quantitative data for microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidine derivatives based on analogous reactions reported in the literature.
| Starting Material | Reagents | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) | Reference |
| 5-Amino-1H-pyrazole-4-carboxamide | Formamide | N/A | 150 | 180 | 15 | 85 | Analogous to[1] |
| 5-Amino-1H-pyrazole-4-carbonitrile | Formic Acid | N/A | 150 | 160 | 20 | 78 | Analogous to[2] |
| Ethyl 5-aminopyrazole-4-carboxylate | Benzylamine, Trimethyl orthoformate | EtOH | 150 | 160 | 55 | 83 | [3] |
EGFR Signaling Pathway Inhibition
The synthesized pyrazolo[3,4-d]pyrimidine derivatives act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain. This inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
References
Application Notes and Protocols: One-Pot Synthesis of Pyrazole Derivatives from Nitropyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the pyrazole ring is crucial for modulating the pharmacological properties of these compounds. This application note details a one-pot synthetic methodology for the preparation of fused pyrazole derivatives, specifically pyrazolo[1,5-c]quinazolines, utilizing readily available nitropyrazoles as starting materials. This approach involves a tandem chemoselective reduction of the nitro group followed by a cyclization reaction, offering an efficient and scalable route to novel heterocyclic systems of interest in drug discovery.
A notable example of this transformation is the sodium dithionite (Na₂S₂O₄) mediated tandem chemoselective reductive cyclization of 5-(2-nitrophenyl)-1H-pyrazoles with aldehydes or carbon disulfide.[1] This method provides a metal-free and additive-free approach to the synthesis of pyrazolo[1,5-c]quinazolines.[1] The process involves the in situ reduction of the nitropyrazole, which then undergoes an intermolecular cyclization.[1]
Logical Relationship of Reaction Components
The following diagram illustrates the key components and their roles in the one-pot synthesis of pyrazolo[1,5-c]quinazolines from nitropyrazoles.
Caption: Logical flow of the one-pot reaction components.
Experimental Workflow
The general experimental workflow for the one-pot synthesis is depicted in the diagram below. The process is characterized by its operational simplicity, avoiding the isolation of the intermediate aminopyrazole.
Caption: General experimental workflow for the one-pot synthesis.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various pyrazolo[1,5-c]quinazoline derivatives from 5-(2-nitrophenyl)-1H-pyrazoles and different aldehydes or carbon disulfide.
| Entry | 5-(2-nitrophenyl)-1H-pyrazole (Substituent) | Aldehyde/CS₂ | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | 4-Chlorobenzaldehyde | DMSO/H₂O (4:1) | 100 | 3 | 85 |
| 2 | H | 4-Methylbenzaldehyde | DMSO/H₂O (4:1) | 100 | 3 | 82 |
| 3 | H | 4-Methoxybenzaldehyde | DMSO/H₂O (4:1) | 100 | 3 | 88 |
| 4 | H | 2-Naphthaldehyde | DMSO/H₂O (4:1) | 100 | 3 | 80 |
| 5 | H | Carbon Disulfide | DMSO/H₂O (4:1) | 100 | 4 | 75 |
| 6 | 3-Phenyl | 4-Chlorobenzaldehyde | DMSO/H₂O (4:1) | 100 | 3 | 83 |
| 7 | 3-Phenyl | Carbon Disulfide | DMSO/H₂O (4:1) | 100 | 4 | 72 |
Data is representative and compiled from the findings reported in the cited literature.[1]
Experimental Protocols
General Protocol for the One-Pot Synthesis of Pyrazolo[1,5-c]quinazolines:
Materials:
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5-(2-nitrophenyl)-1H-pyrazole or its derivatives
-
Aldehyde or carbon disulfide
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Sodium dithionite (Na₂S₂O₄)
-
Dimethyl sulfoxide (DMSO)
-
Water (H₂O)
-
Ethyl acetate (for extraction)
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Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a solution of the respective 5-(2-nitrophenyl)-1H-pyrazole (1.0 mmol) and aldehyde (1.2 mmol) or carbon disulfide (1.5 mmol) in a mixture of DMSO and H₂O (4:1, 5 mL) in a round-bottom flask, add sodium dithionite (3.0 mmol).
-
Stir the resulting mixture at 100 °C for the time indicated in the data table (typically 3-4 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then dry it under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure pyrazolo[1,5-c]quinazoline derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Conclusion
The one-pot synthesis of pyrazolo[1,5-c]quinazolines from nitropyrazoles offers a robust and efficient method for accessing complex heterocyclic scaffolds. This approach, characterized by its operational simplicity, use of a readily available and inexpensive reducing agent, and good to excellent yields, is highly attractive for applications in medicinal chemistry and drug development for the generation of compound libraries for biological screening. The scalability of the reaction further enhances its utility for the synthesis of larger quantities of target molecules.[1]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitro-1H-pyrazole-4-carbonitrile
Welcome to the technical support center for the synthesis of 3-Nitro-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this important heterocyclic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound. Two primary synthetic routes are considered: direct nitration of 1H-pyrazole-4-carbonitrile and a two-step process involving the diazotization of 3-amino-1H-pyrazole-4-carbonitrile followed by a Sandmeyer-type reaction.
Route 1: Direct Nitration of 1H-Pyrazole-4-carbonitrile
This approach involves the direct nitration of the pyrazole ring. The main challenge lies in controlling the regioselectivity and avoiding side reactions due to the harsh conditions.
-
Q1: My nitration reaction is resulting in a low yield of the desired 3-nitro isomer. What are the likely causes and how can I improve the regioselectivity?
A1: Low yields and poor regioselectivity are common challenges in the nitration of pyrazole derivatives. The cyano group at the 4-position is electron-withdrawing, which deactivates the pyrazole ring towards electrophilic substitution.
Possible Causes:
-
Formation of multiple isomers: Nitration can occur at different positions on the pyrazole ring, leading to a mixture of products.
-
Dinitration: Under harsh conditions, dinitration of the pyrazole ring can occur.
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Degradation: The starting material or product may be degrading under the strong acidic and high-temperature conditions.[1]
Troubleshooting Steps:
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Optimize the Nitrating Agent: A mixture of fuming nitric acid and fuming sulfuric acid is often used for nitrating deactivated rings.[1] The ratio of these acids can be critical. Start with a milder nitrating agent if possible and gradually increase the strength.
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Control the Reaction Temperature: Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent to control the reaction rate and minimize side reactions. Gradually warm the reaction to the desired temperature while monitoring the progress by TLC or LC-MS.
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Reaction Time: Monitor the reaction closely. Prolonged reaction times can lead to the formation of byproducts and degradation.
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Solvent: The choice of solvent can influence the reaction outcome. Sulfuric acid is a common solvent for nitration reactions.
-
-
Q2: I am observing the formation of a significant amount of dark-colored impurities in my reaction mixture. What are these and how can I prevent their formation?
A2: The formation of dark-colored impurities is often due to oxidation or polymerization side reactions, which can be promoted by strong nitrating agents and high temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can help to reduce the rate of side reactions.
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Use a Scavenger: Adding a small amount of a radical scavenger may help to suppress polymerization.
-
Purification: While prevention is ideal, purification by column chromatography or recrystallization may be necessary to remove these impurities from the final product.
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Route 2: Diazotization of 3-Amino-1H-pyrazole-4-carbonitrile followed by Sandmeyer-type Reaction
This two-step route offers an alternative with potentially higher regioselectivity. The key challenges are the stability of the diazonium salt and the efficiency of the subsequent substitution reaction.
-
Q3: The diazotization of my 3-amino-1H-pyrazole-4-carbonitrile is not proceeding to completion, or the diazonium salt is decomposing. How can I improve this step?
A3: The formation and stability of diazonium salts are highly dependent on the reaction conditions.[2]
Possible Causes:
-
Incomplete diazotization: Insufficient nitrous acid or improper temperature control can lead to incomplete reaction.
-
Decomposition of the diazonium salt: Diazonium salts are often unstable at elevated temperatures.
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature, typically between 0 and 5 °C, throughout the diazotization process.
-
Acidic Conditions: Ensure the reaction is carried out in a strongly acidic medium (e.g., hydrochloric or sulfuric acid) to stabilize the diazonium salt.
-
Fresh Sodium Nitrite: Use a freshly prepared solution of sodium nitrite.
-
Immediate Use: Use the diazonium salt solution immediately in the next step without isolation.
-
-
Q4: The Sandmeyer-type reaction to introduce the nitro group is giving a low yield. What can I do to optimize this step?
A4: The Sandmeyer reaction for introducing a nitro group can be less efficient than for halogens or the cyano group.[3][4]
Troubleshooting Steps:
-
Copper(I) Catalyst: The presence of a copper(I) catalyst is crucial for the Sandmeyer reaction.[3] Ensure you are using an active form of the catalyst.
-
Sodium Nitrite and Copper Sulfate: A common method for introducing a nitro group via a Sandmeyer-type reaction is the use of sodium nitrite in the presence of copper sulfate.
-
pH Control: The pH of the reaction mixture can be critical. Neutralizing the acidic diazonium salt solution before or during the addition to the nitrite/copper solution may be necessary.
-
Temperature: The optimal temperature for the Sandmeyer reaction can vary. It is often carried out at or slightly above room temperature. Monitor the reaction for nitrogen evolution as an indicator of the reaction progress.
-
Data Presentation
Table 1: Reaction Conditions for Nitration of Pyrazole Derivatives
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole | Fuming HNO₃ / Acetic Anhydride | Glacial Acetic Acid | 20-40 | 2-4 | N/A | [CN102250007A] |
| 1-Nitropyrazole | - | Benzonitrile | 180 | 3 | 91 (for 3-Nitropyrazole) | [5] |
| Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | Sulfuric Acid | 90 | 6 | 56 (for 4-Nitropyrazole) | [1] |
| 3-Nitropyrazole | HNO₃ / H₂SO₄ | - | 55-60 | 1 | 55 (for 3,4-Dinitropyrazole) | [6] |
Table 2: Conditions for Diazotization of Aminopyrazoles
| Starting Material | Reagents | Temperature (°C) | Notes | Reference |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | NaNO₂, HCl | 0-5 | Diazonium salt used immediately | [2][7] |
| 3-Amino-pyrazolines | Nitrous acid or Nitrosyl-sulphuric acid | 0-5 | Oxidative diazotization | [CA1127634A] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Nitration (Hypothetical)
Disclaimer: This is a hypothetical protocol based on related procedures. It should be optimized and performed with caution.
-
Preparation of the Nitrating Mixture: In a flask cooled to 0 °C in an ice-salt bath, slowly add fuming nitric acid (1.5 eq.) to cold fuming sulfuric acid (20% SO₃, 5 volumes based on starting material) with stirring.
-
Nitration: To the cooled nitrating mixture, add 1H-pyrazole-4-carbonitrile (1.0 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, stir the mixture at 0-10 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product may precipitate.
-
Isolation and Purification: Collect the precipitate by filtration and wash with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound from 3-Amino-1H-pyrazole-4-carbonitrile (Hypothetical)
Disclaimer: This is a hypothetical protocol based on related procedures. It should be optimized and performed with caution.
Step A: Diazotization
-
Dissolve 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature between 0 and 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately.
Step B: Sandmeyer-type Nitration
-
In a separate flask, prepare a solution of sodium nitrite (3.0 eq.) in water and add copper(II) sulfate pentahydrate (0.2 eq.). Cool this solution to 10 °C.
-
Slowly add the cold diazonium salt solution from Step A to the nitrite/copper solution with vigorous stirring. Effervescence (evolution of N₂) should be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Isolation and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Plausible synthetic routes to this compound.
Caption: Troubleshooting workflow for direct nitration of pyrazoles.
References
Technical Support Center: Purification of 3-Nitro-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude 3-Nitro-1H-pyrazole-4-carbonitrile. The following information is designed to help you overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[1][2] The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q2: What information do I need about my crude product before starting purification?
A2: Before beginning, it is helpful to have an initial assessment of purity (e.g., via TLC, HPLC, or ¹H NMR) to understand the complexity of the impurity profile. Knowing the solubility of this compound in various solvents is crucial for developing a successful purification protocol.[1][3] While specific data is limited, it is known to have low solubility in water and is soluble in some polar organic solvents like DMSO.[3]
Q3: What are the likely impurities in my crude this compound?
A3: Without a specific synthesis route, it is difficult to pinpoint exact impurities. However, common impurities in organic synthesis include unreacted starting materials, reagents, by-products from side reactions, and residual solvents. For nitrated pyrazoles, potential by-products could include isomers or over-nitrated species.
Q4: Can I use acid-base extraction for purification?
A4: A patent for purifying pyrazole derivatives describes a method of forming acid addition salts with mineral or organic acids, followed by crystallization.[4] This suggests that an acid-base purification strategy could be viable. The pyrazole ring has basic nitrogen atoms that can be protonated. This would involve dissolving the crude material in an organic solvent, extracting it into an acidic aqueous solution, washing the aqueous layer to remove neutral organic impurities, and then neutralizing the aqueous layer to precipitate the purified pyrazole.
Troubleshooting Guides
Recrystallization Troubleshooting
Recrystallization is often the first method of choice for purifying solid compounds due to its simplicity and scalability.[1] It relies on the principle that the compound of interest is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Select a more polar solvent. Try solvents like methanol, ethanol, or acetone. A solvent mixture may also be effective. |
| Compound "oils out" instead of dissolving. | The boiling point of the solvent is higher than the melting point of the compound or its impurities. | Use a lower-boiling point solvent. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). The compound is too soluble in the cold solvent. | Boil off some of the solvent to concentrate the solution. Try placing the flask in an ice bath to induce crystallization. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of pure product. |
| Crystals are colored or appear impure. | Colored impurities are present and co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may reduce your overall yield. |
| Low recovery of the purified product. | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. Ensure the solution is thoroughly cooled before filtering the crystals. Warm the filtration funnel and flask to prevent premature crystallization. |
Column Chromatography Troubleshooting
Column chromatography is a powerful technique for separating compounds with different polarities.[2] For this compound, a normal-phase setup with silica gel as the stationary phase is a common starting point.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move from the origin (Rf = 0). | The eluent (mobile phase) is not polar enough. | Increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| All compounds run with the solvent front (Rf = 1). | The eluent is too polar. | Decrease the polarity of the eluent. Increase the percentage of the non-polar component (e.g., hexane). |
| Poor separation between the product and impurities. | The chosen eluent system does not provide sufficient resolution. | Perform a thorough TLC analysis with various solvent systems to find an optimal eluent that gives good separation between the desired compound and impurities. A shallower solvent gradient during the column run may also improve separation. |
| Streaking or tailing of bands on the column. | The compound is not fully soluble in the mobile phase. The column is overloaded with the crude material. | Ensure the compound is fully dissolved before loading it onto the column. Use a stronger solvent to dissolve the sample for loading, but use a minimal amount. Reduce the amount of crude material loaded onto the column. |
| Cracks or channels in the stationary phase. | The column was not packed properly. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[5] |
Experimental Protocols
Protocol 1: Recrystallization Solvent Screening
Objective: To identify a suitable solvent or solvent system for the recrystallization of crude this compound.
Methodology:
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Place a small amount (approx. 10-20 mg) of the crude material into several different test tubes.
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To each test tube, add a different solvent dropwise at room temperature. Test a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, dichloromethane, hexane).
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Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[1]
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For solvents in which the compound was insoluble at room temperature, gently heat the test tube in a water bath.
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Continue adding the solvent dropwise until the compound just dissolves.
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Allow the test tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath.
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Observe the formation of crystals. The best solvent will be one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which yields a good crop of crystals upon cooling.
Protocol 2: Thin-Layer Chromatography (TLC) for Column Chromatography Eluent Selection
Objective: To determine an appropriate mobile phase for the purification of this compound by column chromatography.
Methodology:
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Dissolve a small sample of the crude material in a suitable solvent like acetone or dichloromethane.
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Using a capillary tube, spot the solution onto several TLC plates (silica gel).
-
Develop each TLC plate in a chamber containing a different solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by testing mixtures such as 9:1, 4:1, 1:1 hexane/ethyl acetate, and pure ethyl acetate.
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Visualize the plates under a UV lamp.
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The ideal eluent system will result in the desired compound having an Rf value of approximately 0.25-0.35, with good separation from any visible impurities.
Logical Workflow Diagram
Below is a troubleshooting workflow to guide you through the process of purifying crude this compound.
Caption: Troubleshooting workflow for the purification of crude this compound.
References
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. columbia.edu [columbia.edu]
- 3. 4-Nitro-1H-Pyrazole-3-Carbonitrile | Chemical Properties, Safety Data, Synthesis, Uses & Supplier China [nj-finechem.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Nitration of 1H-Pyrazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1H-pyrazole-4-carbonitrile.
Troubleshooting Guides
Issue 1: Low Yield of 3-Nitro-1H-pyrazole-4-carbonitrile
Q1: My nitration reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
A1: Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, and formation of side products. Here are some troubleshooting steps:
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Reaction Temperature: The nitration of pyrazoles is highly temperature-dependent. Running the reaction at too low a temperature can lead to an incomplete reaction, while excessively high temperatures can cause degradation and the formation of undesired byproducts. It is crucial to maintain the recommended temperature range for your specific nitrating agent.
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Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used. Ensure the acids are of high purity and the ratio is appropriate. An insufficient amount of nitrating agent will result in a low conversion rate.
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Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Stopping the reaction prematurely will result in unreacted starting material, while extending the reaction time unnecessarily can lead to the formation of dinitrated byproducts.
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Work-up Procedure: The work-up process is crucial for isolating the product and minimizing losses. Quenching the reaction mixture by pouring it onto ice is a standard procedure. Ensure the pH is carefully adjusted during neutralization to prevent hydrolysis of the nitrile group or degradation of the product.
Issue 2: Presence of Impurities in the Final Product
Q2: My purified this compound shows the presence of significant impurities. What are the likely side products and how can I remove them?
A2: The most common impurities in the nitration of 1H-pyrazole-4-carbonitrile are isomeric mononitro products, dinitrated species, and hydrolysis products.
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Dinitration: Over-nitration can lead to the formation of 4-cyano-3,5-dinitropyrazole. This is more likely to occur with prolonged reaction times, higher temperatures, or a high concentration of the nitrating agent.
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Isomeric Mononitro Products: While the 3-nitro isomer is the major product, small amounts of other isomers might be formed.
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Hydrolysis: The strong acidic conditions of the nitration can lead to the hydrolysis of the nitrile group to a carboxamide (1H-pyrazole-4-carboxamide) or a carboxylic acid.
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Purification:
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Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system.
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Column Chromatography: For separating isomers and other closely related impurities, column chromatography on silica gel is an effective method.
-
Issue 3: Formation of Dark-Colored Byproducts
Q3: My reaction mixture turns dark brown or black during the nitration. What causes this discoloration and how can I prevent it?
A3: The formation of dark-colored byproducts, often referred to as "tars," is a common issue in nitration reactions and usually indicates decomposition of the starting material or product.
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Temperature Control: The most common cause is poor temperature control, leading to localized overheating. Ensure efficient stirring and a reliable cooling bath to maintain a consistent temperature throughout the reaction.
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Purity of Reagents: The use of impure starting materials or reagents can catalyze decomposition reactions.
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Addition Rate: Adding the nitrating agent too quickly can cause a rapid exotherm, leading to a spike in temperature and subsequent decomposition. A slow, controlled addition is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the nitration of 1H-pyrazole-4-carbonitrile?
A1: The major product is this compound. The electron-withdrawing nature of the cyano group at the 4-position directs the incoming nitro group primarily to the 3-position of the pyrazole ring.
Q2: Can dinitration occur, and under what conditions?
A2: Yes, dinitration to form 4-cyano-3,5-dinitropyrazole can occur, especially under forcing conditions such as higher temperatures, longer reaction times, and a higher concentration of the nitrating agent.[1]
Q3: Is the hydrolysis of the nitrile group a significant side reaction?
A3: Under the strongly acidic and aqueous work-up conditions of nitration, the nitrile group can be susceptible to hydrolysis, forming the corresponding carboxamide or carboxylic acid.[2] Careful control of the work-up conditions, such as maintaining a low temperature and minimizing the time the product is in strong acid, can help to reduce the extent of this side reaction.
Q4: What are the recommended safety precautions for this reaction?
A4: Nitration reactions are potentially hazardous due to the use of strong, corrosive, and oxidizing acids.
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Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Be cautious of the exothermic nature of the reaction and have an adequate cooling bath ready.
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Quench the reaction mixture carefully by slowly adding it to ice.
Experimental Protocols
Representative Protocol for the Nitration of 1H-Pyrazole-4-carbonitrile
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
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Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid to fuming nitric acid while maintaining the temperature below 10 °C.
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Reaction: Dissolve 1H-pyrazole-4-carbonitrile in concentrated sulfuric acid and cool the solution in an ice bath. To this solution, add the pre-cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.
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Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) and monitor its progress by TLC or HPLC.
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Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Isolation: The precipitated solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.
Data Presentation
Table 1: Effect of Reaction Conditions on the Nitration of Substituted Pyrazoles (Illustrative)
| Entry | Substrate | Nitrating Agent | Temperature (°C) | Time (h) | Major Product | Yield (%) | Reference |
| 1 | 1H-pyrazole | HNO₃/H₂SO₄ | 90 | 6 | 4-Nitropyrazole | 56 | [3] |
| 2 | 3-Nitropyrazole | HNO₃/H₂SO₄ | 55-60 | 1 | 3,4-Dinitropyrazole | >99 (purity) | [4] |
| 3 | 3,5-Dimethylpyrazole | HNO₃/H₂SO₄ | 0 | 3 | 3,5-Dimethyl-4-nitropyrazole | - | [1] |
Visualizations
Diagram 1: Reaction Scheme for the Nitration of 1H-Pyrazole-4-carbonitrile
Caption: Main reaction and potential side reactions.
Diagram 2: Experimental Workflow for Nitration
Caption: A typical experimental workflow.
References
Technical Support Center: Synthesis of 3-Nitro-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Nitro-1H-pyrazole-4-carbonitrile synthesis.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in the synthesis of substituted pyrazoles. This guide addresses specific issues that may be encountered during the synthesis of this compound.
Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Poor Quality Starting Materials | Impurities in precursors can lead to side reactions, significantly reducing the yield. It is advisable to use high-purity starting materials. The stability of hydrazine derivatives, in particular, can be a concern; using a freshly opened or purified reagent is recommended. |
| Suboptimal Reaction Conditions | Temperature, reaction time, and solvent choice are critical parameters. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish, consider incrementally increasing the temperature. |
| Incorrect Stoichiometry | Ensure the accurate measurement and stoichiometry of all reactants. In some cases, using a slight excess (1.0-1.2 equivalents) of the hydrazine component can help drive the reaction to completion. |
| Incomplete Cyclization | The reaction may stall at an intermediate stage without forming the final pyrazole ring. This can sometimes be addressed by adjusting the pH or changing the solvent to one that better facilitates the cyclization and dehydration steps. |
Formation of Impurities and Side Products
| Issue | Potential Cause | Recommended Solutions | | :--- | :--- | | Presence of Regioisomers | When using unsymmetrical starting materials, the formation of regioisomeric mixtures is a common challenge. The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants. | Modifying the reaction conditions, such as the solvent or the use of a specific catalyst, can favor the formation of the desired isomer. Careful purification by column chromatography or recrystallization is often necessary to separate isomers. | | Reaction Mixture Discoloration | The appearance of a yellow or red color in the reaction mixture can be due to the decomposition of hydrazine starting materials or the oxidation of intermediates. | Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative side reactions. Ensuring the purity of the hydrazine starting material is also crucial. | | Formation of Colored Impurities | Acidic conditions can sometimes promote the formation of colored byproducts. | The addition of a mild, non-nucleophilic base can help neutralize the acid and lead to a cleaner reaction profile. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach to synthesizing pyrazole cores involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative. For this compound, a plausible route involves the reaction of a suitably substituted three-carbon precursor bearing a nitrile group with a hydrazine, followed by nitration of the resulting pyrazole ring. The specific starting materials and conditions can vary.
Q2: My reaction is not proceeding to completion. What can I do?
If you observe a significant amount of unreacted starting materials after a prolonged reaction time, consider the following:
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Increase Reaction Temperature: Gently warming the reaction mixture can often increase the reaction rate. Monitor for potential decomposition of starting materials or products at higher temperatures.
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Extend Reaction Time: Continue to monitor the reaction by TLC to see if further conversion occurs over a longer period.
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Catalyst: The choice of an appropriate acid or base catalyst can significantly impact the reaction rate.
Q3: How can I effectively purify the final product?
Purification of pyrazole derivatives can often be achieved through the following methods:
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Recrystallization: This is an effective method for removing impurities, especially if the product is a solid.
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Column Chromatography: Silica gel column chromatography is a standard technique for separating the desired product from side products and unreacted starting materials.
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Acid-Base Extraction: A patent for purifying pyrazoles suggests dissolving the crude product in a suitable solvent and treating it with an acid to form the acid addition salt, which can then be crystallized and separated.[1] The purified pyrazole can be regenerated by treatment with a base.
Q4: I am observing the formation of an unexpected side product. How can I identify it?
Spectroscopic techniques are essential for identifying unknown side products.
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NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the compound.
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Mass Spectrometry (MS): Determines the molecular weight of the compound.
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Infrared (IR) Spectroscopy: Helps identify the functional groups present in the molecule.
Experimental Protocol: A Representative Synthesis
Reaction Scheme:
References
stability issues of 3-Nitro-1H-pyrazole-4-carbonitrile in storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of 3-Nitro-1H-pyrazole-4-carbonitrile. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Room temperature is generally acceptable for short- to medium-term storage.[2] For long-term storage, consider refrigeration (2-8 °C) and protection from light.
Q2: My vial of this compound has a brownish appearance. Is it still usable?
A change in color, such as the appearance of a light brown powder, may indicate some level of degradation or the presence of impurities.[1] While the compound may still be suitable for some applications, it is crucial to verify its purity before use in sensitive experiments. A purity assessment is strongly recommended.
Q3: What are the potential causes of degradation for this compound?
Based on the chemical structure, potential degradation triggers include:
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Heat: Elevated temperatures can accelerate decomposition. Nitropyrazole derivatives, in general, can be thermally sensitive.
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Light: Photodegradation can be a concern for nitroaromatic compounds.
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Humidity: Moisture can lead to hydrolysis of the nitrile group or other degradation pathways.
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Extreme pH: Strong acidic or basic conditions can catalyze decomposition.
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Oxidizing agents: The presence of strong oxidizers may lead to degradation of the molecule.
Q4: How can I assess the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for determining the purity of organic compounds like this compound. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for accurate purity assessment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from off-white to yellow/brown) | Exposure to light, heat, or air (oxidation). | - Assess purity using HPLC or qNMR.- If purity is compromised, consider purification or using a new batch.- Ensure future storage is in a dark, cool, and inert environment. |
| Inconsistent or unexpected experimental results | Degradation of the starting material leading to lower effective concentration or interfering byproducts. | - Verify the purity of the this compound lot.- Perform a forced degradation study to identify potential degradants that might interfere with your assay. |
| Poor solubility compared to previous batches | Presence of insoluble degradation products or impurities. | - Characterize the impurities.- Purify the compound if necessary.- Review storage conditions to prevent further degradation. |
Summary of Storage and Stability Data
| Parameter | Recommendation/Information | Source |
| Storage Temperature | Room Temperature (short-term); 2-8 °C (long-term) | [2] |
| Atmosphere | Sealed in a dry environment; consider inert gas (e.g., argon, nitrogen) for long-term storage. | [2] |
| Light | Store in an amber vial or in the dark to protect from light. | General best practice |
| Potential Degradants | Data not available in public literature; hypothetical pathways include hydrolysis of the nitrile, reduction of the nitro group, or pyrazole ring opening under harsh conditions. | N/A |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV-Vis detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).
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Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry, likely in the 254-300 nm range).
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.
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Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak.
Protocol 2: Forced Degradation Study
This study is designed to identify potential degradation products and pathways.
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Sample Preparation: Prepare solutions of this compound (approx. 1 mg/mL) in the following stress conditions:
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Acid Hydrolysis: 0.1 M HCl, heat at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH, at room temperature for 2 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound at 80°C for 48 hours.
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Photolytic Degradation: Expose the solid compound and a solution (in a photostable solvent) to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by HPLC using the method described in Protocol 1 to observe the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for addressing stability concerns with this compound.
Caption: Hypothetical decomposition pathways for this compound under stress conditions.
References
Technical Support Center: Regioselectivity in Reactions of 3-Nitro-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitro-1H-pyrazole-4-carbonitrile. The focus is on controlling regioselectivity in N-alkylation reactions, a common challenge in the functionalization of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective N-alkylation of this compound?
The primary challenge arises from the presence of two reactive nitrogen atoms (N1 and N2) in the pyrazole ring. Direct alkylation often leads to a mixture of two regioisomers: the N1-alkylated (1-alkyl-3-nitro-1H-pyrazole-4-carbonitrile) and the N2-alkylated (1-alkyl-5-nitro-1H-pyrazole-4-carbonitrile) products. The electron-withdrawing nature of the nitro and cyano groups influences the nucleophilicity of the ring nitrogens, making regiocontrol a delicate process.
Q2: What are the key factors that influence N1 versus N2 selectivity in the alkylation of pyrazoles?
Several factors govern the regiochemical outcome of pyrazole N-alkylation:
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Steric Hindrance: The substituents on the pyrazole ring and the alkylating agent play a crucial role. Alkylation generally favors the less sterically hindered nitrogen atom. In the case of this compound, the nitro group at the C3 position is sterically more demanding than the hydrogen at the C5 position, which would generally favor alkylation at the N1 position.
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Electronic Effects: The electron-withdrawing nitro group at C3 decreases the nucleophilicity of the adjacent N2 atom, while the cyano group at C4 also influences the electronic distribution in the ring.
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Reaction Conditions: The choice of base, solvent, and counterion can significantly impact the regioselectivity. These conditions can influence the site of deprotonation and the subsequent nucleophilic attack.
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Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent are important. Harder electrophiles may favor reaction at the harder nitrogen nucleophile, while bulkier electrophiles will be more sensitive to steric hindrance.
Q3: How can I favor the formation of the N1-alkylated isomer?
To selectively synthesize the 1-alkyl-3-nitro-1H-pyrazole-4-carbonitrile isomer, consider the following strategies:
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Use of Bulky Alkylating Agents: A sterically demanding alkylating agent will preferentially react at the less hindered N1 position.
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Choice of Base and Solvent: The combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent such as tetrahydrofuran (THF) often favors N1-alkylation. This is because the resulting sodium salt of the pyrazole may exist as an aggregate that directs alkylation to the more accessible N1 position.
Q4: How can I favor the formation of the N2-alkylated isomer?
Promoting the formation of the 1-alkyl-5-nitro-1H-pyrazole-4-carbonitrile isomer can be more challenging due to the steric hindrance of the nitro group. However, the following conditions may favor N2-alkylation:
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Use of Smaller Alkylating Agents: Less bulky alkylating agents are more likely to access the sterically hindered N2 position.
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Polar Solvents and Specific Counterions: Using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases like potassium carbonate (K₂CO₃) can sometimes favor the formation of the thermodynamically more stable isomer, which may be the N2 product in some cases. The nature of the cation (e.g., K⁺ vs. Na⁺) can also influence the regioselectivity.
Troubleshooting Guide for N-Alkylation Reactions
This guide addresses common issues encountered during the N-alkylation of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | 1. Inactive base. 2. Insufficient reaction temperature or time. 3. Poor quality of the alkylating agent. | 1. Use freshly opened or properly stored base. 2. Gradually increase the reaction temperature and monitor the reaction by TLC or LC-MS. 3. Use a freshly purified or new bottle of the alkylating agent. |
| Formation of a mixture of N1 and N2 isomers | 1. Reaction conditions are not optimized for regioselectivity. 2. The chosen alkylating agent is not selective. | 1. Refer to the quantitative data tables below to select optimal base/solvent combinations. For N1 selectivity, try NaH in THF. For potential N2 selectivity, explore K₂CO₃ in DMF. 2. Consider using a bulkier alkylating agent to favor N1, or a smaller one if N2 is desired. |
| Side reactions or decomposition | 1. Reaction temperature is too high. 2. The chosen base is too strong and causing degradation of the starting material or product. | 1. Perform the reaction at a lower temperature, even if it requires a longer reaction time. 2. Consider using a weaker base, such as an alkali metal carbonate instead of a hydride. |
| Difficulty in separating the N1 and N2 isomers | The isomers have very similar polarities. | 1. Optimize the reaction conditions to favor the formation of a single isomer. 2. Use a high-performance column chromatography system with a carefully selected eluent system. 3. Consider derivatizing the mixture to facilitate separation, followed by removal of the derivatizing group. |
Quantitative Data on Regioselectivity
Disclaimer: The following tables present illustrative data based on general principles of pyrazole chemistry, as specific experimental studies on the regioselective N-alkylation of this compound with systematic variation of conditions were not found in the searched literature. This data is intended to guide experimental design.
Table 1: Effect of Base and Solvent on the N-Alkylation with Methyl Iodide (Illustrative Data)
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio (Illustrative) | Total Yield (%) |
| 1 | NaH | THF | 25 | 90:10 | 75 |
| 2 | K₂CO₃ | DMF | 25 | 60:40 | 85 |
| 3 | Cs₂CO₃ | Acetonitrile | 50 | 70:30 | 80 |
| 4 | t-BuOK | THF | 0 | 85:15 | 60 |
Table 2: Effect of Alkylating Agent on Regioselectivity with NaH in THF (Illustrative Data)
| Entry | Alkylating Agent | Temperature (°C) | N1:N2 Ratio (Illustrative) | Total Yield (%) |
| 1 | Methyl Iodide | 25 | 90:10 | 75 |
| 2 | Ethyl Bromide | 25 | 92:8 | 72 |
| 3 | Benzyl Bromide | 25 | 95:5 | 80 |
| 4 | Isopropyl Bromide | 50 | >99:1 | 40 |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation
This protocol is designed to favor the formation of the 1-alkyl-3-nitro-1H-pyrazole-4-carbonitrile.
Materials:
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This compound
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Anhydrous Tetrahydrofuran (THF)
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Sodium Hydride (NaH, 60% dispersion in mineral oil)
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Alkylating agent (e.g., Benzyl Bromide)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq).
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Add anhydrous THF to achieve a concentration of approximately 0.1 M.
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Cool the solution to 0 °C in an ice bath.
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Carefully add NaH (1.2 eq) portion-wise to the stirred solution.
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Stir the mixture at 0 °C for 30 minutes.
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Add the alkylating agent (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Controlling Regioselectivity
Caption: Decision workflow for selecting reaction conditions to control regioselectivity.
Signaling Pathway Analogy for Reaction Control
overcoming solubility problems in 3-Nitro-1H-pyrazole-4-carbonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitro-1H-pyrazole-4-carbonitrile. The information addresses common challenges, with a focus on overcoming solubility-related issues in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?
A2: Incomplete dissolution is a common issue. Here are a few strategies to address this:
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Solvent Selection: Switch to a more polar aprotic solvent. See the solubility data table below for guidance.
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Temperature Increase: Gently heating the reaction mixture can significantly increase the solubility of the starting material. However, be mindful of the thermal stability of your reactants and products.
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Co-solvent System: The use of a co-solvent system can enhance solubility. For example, a mixture of a less polar solvent (like toluene) with a more polar one (like DMF or NMP) can be effective.
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Sonication: Applying ultrasound (sonication) can help to break down solid aggregates and promote dissolution.
Q3: My reaction yield is consistently low. Could this be related to solubility?
A3: Yes, poor solubility of this compound is a likely contributor to low reaction yields. If the starting material is not fully dissolved, the reaction becomes heterogeneous, leading to slower reaction rates and incomplete conversion. Improving solubility through the methods mentioned in Q2 can often lead to a significant improvement in yield.
Q4: What are some common side reactions or impurities I should be aware of when using this compound?
A4: The presence of both a nitro and a nitrile group offers multiple reactive sites.[1] Depending on the reaction conditions and reagents, potential side reactions could include:
-
Hydrolysis of the nitrile group: In the presence of strong acid or base and water, the nitrile group can hydrolyze to a carboxylic acid or an amide.
-
Reduction of the nitro group: If reducing agents are present, the nitro group can be reduced to an amino group.
-
Formation of regioisomers: In reactions where new substituents are introduced to the pyrazole ring, the formation of regioisomers can be a significant issue.[2] Careful control of reaction conditions and purification are necessary to isolate the desired product.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions involving this compound.
| Problem | Potential Cause | Suggested Solution |
| Reagent Undissolved | Poor solubility of this compound in the chosen solvent. | - Select a more appropriate solvent based on the estimated solubility data. - Increase the reaction temperature. - Use a co-solvent system. - Employ sonication to aid dissolution. |
| Low or No Product Formation | - Incomplete dissolution of starting material. - Reaction temperature is too low. - Inactive catalyst or reagent. | - Address solubility issues as described above. - Gradually increase the reaction temperature while monitoring for decomposition. - Use fresh, high-purity reagents and catalysts. |
| Formation of Multiple Products | - Competing side reactions (e.g., hydrolysis of nitrile, reduction of nitro group). - Formation of regioisomers. | - Carefully control reaction pH and exclude water if nitrile hydrolysis is a concern. - Avoid harsh reducing agents unless nitro group reduction is intended. - Optimize reaction temperature and catalyst to favor the formation of the desired isomer. - Utilize chromatographic techniques for separation of isomers.[3] |
| Difficult Product Purification | - Product has similar solubility to byproducts or unreacted starting material. - Product is an oil or does not crystallize easily. | - Optimize the reaction to minimize byproduct formation. - For solid products, perform recrystallization using a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[4] - If recrystallization is ineffective, column chromatography is the recommended purification method.[3] |
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents
Disclaimer: The following data is an estimation based on the reported solubility of 3-nitropyrazole and 4-nitropyrazole and should be used as a guideline for solvent selection.[5][6] Experimental determination of solubility for this compound is recommended for precise applications.
| Solvent | Predicted Solubility | Solvent Type | Notes |
| Water | Very Low | Polar Protic | Generally a poor solvent for nitropyrazoles.[5] |
| Toluene | Low | Non-polar Aprotic | May be suitable for some reactions at elevated temperatures. |
| Ethyl Acetate | Low to Moderate | Moderately Polar Aprotic | Solubility is expected to increase with temperature. |
| Acetonitrile | Moderate | Polar Aprotic | A potential solvent for reactions at room or elevated temperatures. |
| Ethanol | Moderate | Polar Protic | Often used for recrystallization of pyrazole derivatives.[7] |
| Methanol | Moderate to High | Polar Protic | Generally provides good solubility for nitropyrazoles.[6] |
| Acetone | Moderate to High | Polar Aprotic | A versatile solvent for a range of pyrazole chemistries. |
| Dioxane | Moderate to High | Polar Aprotic | Can be a good solvent for poorly soluble compounds.[7] |
| Dimethylformamide (DMF) | High | Polar Aprotic | A strong solvent, useful for dissolving highly insoluble compounds. |
| Dimethyl Sulfoxide (DMSO) | High | Polar Aprotic | A very strong solvent, often used as a last resort for highly insoluble compounds. |
Experimental Protocols
General Protocol for a Substitution Reaction using this compound
This protocol provides a general methodology for a nucleophilic aromatic substitution reaction where the nitro group is displaced. This is a representative reaction and may require optimization for specific substrates.
Materials:
-
This compound
-
Nucleophile (e.g., an amine or alkoxide)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1 equivalent).
-
Add the anhydrous polar aprotic solvent to the flask. Stir the mixture. If the starting material does not fully dissolve, gentle heating (e.g., to 40-50 °C) may be applied.
-
Once the starting material is dissolved, add the nucleophile (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: A troubleshooting flowchart for addressing low reaction yields, emphasizing the importance of solubility.
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyrazolo[1,5-a]pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazolo[1,5-a]pyrimidines. The information is designed to help you optimize reaction conditions, improve yields, and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the pyrazolo[1,5-a]pyrimidine core?
A1: The most prevalent and versatile methods involve the cyclocondensation of 5-aminopyrazoles with 1,3-biselectrophilic reagents.[1][2] Key strategies include:
-
Condensation with β-Dicarbonyl Compounds: This is a widely used approach where 5-aminopyrazoles react with 1,3-diketones, β-ketoesters, or their equivalents to form the pyrimidine ring.[3][4] Reaction conditions can be tuned by adjusting temperature, pH, and catalysts to optimize yields and selectivity.[3]
-
Three-Component Reactions: These methods offer efficiency by combining multiple substrates, such as a 3-aminopyrazole, an aldehyde, and a β-dicarbonyl compound, in a single step to construct complex pyrazolo[1,5-a]pyrimidine structures.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation significantly accelerates reaction times, often leading to higher yields and product purity.[3][5][6] It is particularly effective for multicomponent reactions and palladium-catalyzed cross-couplings.[3][5]
-
Cyclization Approaches: This strategy involves the initial formation of a pyrazole ring, followed by the construction of the fused pyrimidine ring using various reagents like carbodiimides, isocyanates, or through reactions with aldehydes or ketones.[3]
Q2: How can I control regioselectivity in my reaction?
A2: Regioselectivity is a critical aspect of pyrazolo[1,5-a]pyrimidine synthesis, often influenced by the nature of the reactants and reaction conditions.
-
Substituent Effects: The choice of substituents on both the 5-aminopyrazole and the 1,3-biselectrophile plays a crucial role in directing the regiochemical outcome.[3] For instance, in reactions with cyclic β-dicarbonyl compounds, the substituent on the dicarbonyl can control the reaction pathway.[3][7]
-
Reaction Pathway: The reaction often proceeds through an initial aza-Michael type addition-elimination, which helps determine the final regiochemistry.[7]
-
Microwave Assistance: Microwave-assisted synthesis has been shown to promote the regioselective formation of functionalized pyrazolo[1,5-a]pyrimidines.[7]
Q3: My reaction is sluggish or not going to completion. What can I do?
A3: To improve reaction kinetics, consider the following:
-
Catalyst: The use of an acid catalyst, such as sulfuric acid (H₂SO₄) in acetic acid (AcOH), can facilitate the condensation reaction.[3][4] For specific coupling reactions, a palladium catalyst may be necessary.[8][9]
-
Temperature: Increasing the reaction temperature, either through conventional heating or microwave irradiation, can significantly enhance the reaction rate.[3][6]
-
Solvent: Ensure you are using an appropriate solvent. Acetic acid is commonly used for condensation reactions.[3][4] For palladium-catalyzed reactions, solvents like DME might be employed.[10] In some cases, solvent-free conditions under microwave irradiation can be highly effective.[3][5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Low Reaction Yield
Low yields can be attributed to several factors, from starting material quality to suboptimal reaction conditions.
| Potential Cause | Recommended Action |
| Poor Starting Material Quality | Verify the purity of your 5-aminopyrazole and 1,3-biselectrophilic reagents (e.g., via NMR or melting point). Impurities can lead to side reactions. |
| Suboptimal Temperature | Systematically vary the reaction temperature. While some reactions proceed at room temperature, others require reflux or microwave heating to achieve good yields.[11] |
| Incorrect Solvent or Catalyst | The choice of solvent and catalyst is crucial. For condensation with dicarbonyls, acidic conditions (e.g., H₂SO₄ in AcOH) are often effective.[4] For cross-coupling reactions, screen different palladium catalysts and ligands.[9] |
| Inefficient Work-up/Purification | Product may be lost during extraction or chromatography. Optimize your purification protocol. Recrystallization can sometimes be a high-yielding alternative to chromatography.[1] |
| Atmospheric Conditions | Some reactions, particularly those using palladium catalysts, may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
// Optimization Branches Temp [label="Vary Temperature\n(Conventional vs. MW)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Screen Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Screen Catalysts\n(Acidic/Pd)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inert [label="Use Inert\nAtmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Work-up Branches Extraction [label="Optimize Extraction\nProtocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Consider Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Check_SM; Start -> Optimize_Cond; Start -> Improve_Workup;
Optimize_Cond -> Temp; Optimize_Cond -> Solvent; Optimize_Cond -> Catalyst; Optimize_Cond -> Inert;
Improve_Workup -> Extraction; Improve_Workup -> Purification; } caption: Troubleshooting flowchart for addressing low reaction yields.
Issue 2: Formation of Side Products or Isomers
The formation of unintended products can complicate purification and reduce the yield of the desired compound.
| Potential Cause | Recommended Action |
| Lack of Regioselectivity | As discussed in the FAQs, the substituents on your starting materials heavily influence the outcome.[3] Try modifying the electronic or steric properties of the substituents to favor the desired isomer. The use of cyclic β-dicarbonyl compounds can also enhance regioselectivity.[3] |
| Side Reactions | The reactivity of certain β-dicarbonyl compounds can lead to unwanted by-products.[3] Careful optimization of reaction conditions (temperature, reaction time, catalyst loading) is necessary to minimize these side reactions.[3] |
| Reaction with Solvent | In some cases, the solvent may participate in the reaction. Ensure the chosen solvent is inert under the reaction conditions. |
| Over-reaction or Decomposition | Prolonged reaction times or excessive temperatures can lead to product decomposition. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes yields reported for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives under different conditions, illustrating the impact of catalysts and energy sources.
| 5-Aminopyrazole Reactant | 1,3-Biselectrophile | Conditions | Yield | Reference |
| 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles | Pentane-2,4-dione | H₂SO₄, AcOH | 87-95% | [4] |
| 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles | Ethyl acetoacetate | H₂SO₄, AcOH | 87-95% | [4] |
| 3-aminopyrazoles | Aldehydes, β-dicarbonyls | Microwave Irradiation | High | [3] |
| 3-aminopyrazoles | β-halovinyl/aryl aldehydes | Palladium-catalyzed, Microwave | Good | [5] |
| 5-chloro-pyrazolo[1,5-a]pyrimidine | Benzimidazoles | Pd-catalyzed (Buchwald-Hartwig), MW | 34-93% | [9] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Condensation
This protocol is adapted from a high-yielding synthesis of pyrazolo[1,5-a]pyrimidine analogues.[4]
-
Reaction Setup: To a solution of the substituted 5-aminopyrazole (1.0 mmol) in glacial acetic acid (5 mL), add the 1,3-diketone or β-ketoester (1.1 mmol).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux (or a specified temperature) and monitor the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 5 hours.[4]
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF/water).[11]
Protocol 2: Microwave-Assisted Palladium-Catalyzed Buchwald-Hartwig Reaction
This protocol is based on a method for synthesizing C5-substituted pyrazolo[1,5-a]pyrimidines.[9]
-
Reagent Preparation: To a pressure-rated microwave vessel, add the 5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq), the amine/nucleophile (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).
-
Solvent Addition: Add the appropriate solvent (e.g., dioxane, toluene).
-
Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to the specified temperature (e.g., 150 °C) for the designated time.
-
Work-up: After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue using column chromatography on silica gel.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and optimization of pyrazolo[1,5-a]pyrimidines.
// Connections Reagent_Selection -> Condition_Selection; Condition_Selection -> Reaction_Setup; Reaction_Setup -> Monitoring; Monitoring -> Workup; Workup -> Analysis; Analysis -> Evaluate; Evaluate -> Optimize [label="Suboptimal"]; Evaluate -> Final_Product [label="Optimal"]; Optimize -> Condition_Selection [style=dashed, constraint=false, label="Iterate"]; } caption: Workflow for pyrazolo[1,5-a]pyrimidine synthesis.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
byproduct formation in the synthesis of nitropyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing byproduct formation during the synthesis of nitropyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of nitropyrazoles?
A1: The synthesis of nitropyrazoles, typically achieved through the nitration of a pyrazole ring, can lead to several byproducts. The most common include:
-
Regioisomers: When the pyrazole ring is unsymmetrically substituted, nitration can occur at different positions, leading to a mixture of isomers (e.g., 3-nitro- and 5-nitropyrazoles). The formation of these isomers is a significant challenge in achieving a high purity of the desired product.
-
Dinitrated and Polynitrated Products: Under harsh reaction conditions, such as high temperatures or strong nitrating agents, the pyrazole ring can undergo multiple nitrations, resulting in the formation of dinitro- or even trinitropyrazole byproducts. For instance, the direct nitration of pyrazole can yield 3,4-dinitropyrazole.[1]
-
N-Nitropyrazoles: The initial electrophilic attack can occur at a nitrogen atom of the pyrazole ring, forming an N-nitropyrazole intermediate. These intermediates can sometimes be isolated as byproducts or can rearrange to the C-nitrated product under thermal conditions.
-
Byproducts from Side-Chain Reactions: If the pyrazole ring has reactive substituents, these may also react with the nitrating agent. For example, an azido group can be substituted by a nitrato group during nitration with fuming nitric acid.
-
Degradation Products: The use of strong acids and high temperatures can lead to the decomposition of starting materials or products, resulting in tarry and colored impurities.
Q2: How can I control the regioselectivity of nitration to minimize the formation of unwanted isomers?
A2: Controlling the regioselectivity of pyrazole nitration is crucial for minimizing the formation of regioisomeric byproducts. The following strategies can be employed:
-
Choice of Nitrating Agent: The reactivity of the nitrating agent can influence the position of nitration. Milder nitrating agents may offer better selectivity.
-
Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of the nitration reaction, favoring the formation of one isomer over another.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity.
-
Protecting Groups: In some cases, a protecting group can be used to block a specific position on the pyrazole ring, directing nitration to the desired position. The protecting group can then be removed in a subsequent step.
-
Substituent Effects: The electronic and steric properties of the substituents already present on the pyrazole ring have a significant directing effect on the incoming nitro group. Electron-donating groups can activate certain positions, while electron-withdrawing groups can deactivate them.
Q3: What are the best methods for purifying nitropyrazoles and removing byproducts?
A3: The purification of nitropyrazoles and the removal of byproducts typically involve one or a combination of the following techniques:
-
Recrystallization: This is a common and effective method for purifying solid nitropyrazoles. The choice of solvent is critical; an ideal solvent will dissolve the desired product at high temperatures but not the impurities, or vice versa. Common solvents for pyrazole recrystallization include ethanol, methanol, and mixed solvent systems like ethanol/water.
-
Column Chromatography: Silica gel column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful for separating regioisomers and other byproducts that have different affinities for the stationary phase.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids to form water-soluble salts. This property can be exploited to separate them from non-basic impurities through liquid-liquid extraction.
-
Formation of Acid Addition Salts: A patented method for purifying pyrazoles involves their dissolution in a suitable solvent, followed by the addition of an inorganic or organic acid to form an acid addition salt, which can then be isolated by crystallization.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of nitropyrazoles, with a focus on identifying the cause and providing solutions.
Issue 1: Low Yield of the Desired Nitropyrazole Product
Symptoms:
-
The isolated yield of the target nitropyrazole is significantly lower than expected.
-
TLC or NMR analysis of the crude product shows a complex mixture of compounds.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. Ensure the stoichiometry of the reagents is correct. |
| Side Reactions Dominating | Optimize the reaction conditions. Lowering the temperature may reduce the rate of side reactions more than the desired reaction. Consider using a milder nitrating agent. |
| Product Degradation | Harsh reaction conditions (high temperature, very strong acids) can lead to product decomposition. Attempt the reaction under milder conditions. Ensure the work-up procedure is not too harsh. |
| Loss During Work-up/Purification | During aqueous work-up, ensure the pH is adjusted correctly to prevent the loss of the product in the aqueous phase. For recrystallization, use the minimum amount of hot solvent to dissolve the product to maximize recovery upon cooling. |
Issue 2: Formation of a Mixture of Regioisomers
Symptoms:
-
NMR spectrum of the purified product shows two or more sets of peaks corresponding to different isomers.
-
Multiple spots with similar Rf values are observed on TLC.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Lack of Regiocontrol in Nitration | Modify the reaction conditions to favor the formation of the desired isomer. This can include changing the solvent, lowering the temperature, or using a different nitrating agent. |
| Steric and Electronic Effects | The inherent electronic and steric properties of the substituents on the pyrazole ring are directing the nitration to multiple positions. Consider a different synthetic route that allows for the unambiguous introduction of the nitro group at the desired position, for example, by starting with a pre-functionalized pyrazole. |
| Inefficient Purification | If the isomers have been formed, focus on optimizing the purification method. Try different solvent systems for column chromatography or explore fractional recrystallization with various solvents. |
Issue 3: Presence of Colored Impurities in the Final Product
Symptoms:
-
The final product has a yellow, brown, or tarry appearance.
-
Baseline impurities are observed in the NMR spectrum.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Decomposition of Nitrating Agent or Starting Material | Ensure the purity of the starting materials and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the starting materials are sensitive to oxidation. |
| Formation of Polymeric Byproducts | This can occur under harsh acidic conditions. Try to perform the reaction in a more controlled manner, for example, by slow, dropwise addition of the nitrating agent at a low temperature. |
| Ineffective Purification | If colored impurities persist after initial purification, try treating a solution of the crude product with activated charcoal before filtration and recrystallization. Note that this may lead to some loss of the desired product. |
Quantitative Data on Byproduct Formation
The following table summarizes representative data on the distribution of products in the nitration of pyrazoles under different conditions, illustrating the impact of the reaction parameters on byproduct formation.
| Starting Material | Nitrating Agent/Conditions | Major Product(s) | Byproduct(s) | Reference |
| Pyrazole | HNO₃/H₂SO₄ | 4-Nitropyrazole | 3(5)-Nitropyrazole, Dinitropyrazoles | [2] |
| 1-Methylpyrazole | HNO₃/Trifluoroacetic anhydride | 1-Methyl-4-nitropyrazole | 1-Methyl-3-nitropyrazole | [1] |
| 3-Bromopyrazole | HNO₃/H₂SO₄ | 3-Bromo-4-nitropyrazole | 3-Bromo-5-nitropyrazole, Dinitrated products | [1] |
| 4-Iodopyrazole | Fuming HNO₃/Zeolite | 4-Nitropyrazole | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyrazole
This protocol describes the direct nitration of pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid.
Materials:
-
Pyrazole
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (98%)
-
Fuming sulfuric acid (20% oleum)
-
Ice
-
Deionized water
Procedure:
-
To a flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.
-
Cool the flask in an ice-water bath and slowly add pyrazole while stirring.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid, while cooling in an ice-water bath.
-
Slowly add the nitrating mixture to the pyrazole solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 1.5 hours.
-
Pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated white solid by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent like an ethyl ether/hexane mixture.
Protocol 2: Purification of Nitropyrazoles by Recrystallization
Materials:
-
Crude nitropyrazole
-
Selected recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a solvent mixture)
-
Activated charcoal (optional)
Procedure:
-
Place the crude nitropyrazole in an Erlenmeyer flask.
-
Add a minimum amount of the selected solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal (if used) and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them.
Visualizations
Experimental Workflow for Nitropyrazole Synthesis and Purification
Caption: Workflow for nitropyrazole synthesis and purification.
Troubleshooting Logic for Byproduct Formation
Caption: Troubleshooting guide for byproduct formation.
Simplified Signaling Pathways of Nitropyrazole Derivatives
Caption: Cellular effects of nitropyrazole derivatives.
References
Navigating the Scale-Up Synthesis of 3-Nitro-1H-pyrazole-4-carbonitrile: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the scale-up of novel compounds is a critical phase where laboratory success must translate to larger, reproducible batches. This technical support center provides essential guidance on the synthesis of 3-Nitro-1H-pyrazole-4-carbonitrile, a versatile building block in medicinal chemistry and agrochemical development.[1] This guide addresses common challenges, offering troubleshooting advice and frequently asked questions to ensure a safe and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns during the scale-up synthesis revolve around the nitration process and the thermal stability of the nitrated product. Key issues include:
-
Thermal Runaway: Nitration reactions are highly exothermic. Without proper temperature control, a thermal runaway can occur, leading to a rapid increase in pressure and the potential for an explosion.[2]
-
Formation of Unstable Byproducts: Under certain conditions, dinitro derivatives or other unstable side products can form, posing a significant safety risk.[3]
-
Handling of Nitrating Agents: Strong acids like nitric acid and sulfuric acid are corrosive and require careful handling in a well-ventilated area.
-
Product Stability: Nitro-containing heterocyclic compounds can be energetic materials and should be handled with care, avoiding friction, shock, and high temperatures.
Q2: How can the exothermic nature of the nitration reaction be managed during scale-up?
A2: Managing the exotherm is critical for a safe scale-up. Strategies include:
-
Slow, Controlled Addition: The nitrating agent should be added to the substrate solution at a slow, controlled rate to allow the cooling system to dissipate the generated heat effectively.
-
Efficient Cooling: The reactor must be equipped with a robust cooling system capable of maintaining the desired reaction temperature.
-
Appropriate Solvent: Using a solvent with a good heat capacity can help to absorb the heat of the reaction.
-
Continuous Flow Reactors: For larger scales, transitioning from batch to a continuous flow process can significantly improve safety by minimizing the volume of the reaction mixture at any given time and providing superior heat and mass transfer.[3][4]
Q3: What are common impurities encountered in the synthesis of this compound, and how can they be minimized?
A3: Common impurities may include regioisomers (e.g., 5-nitro-1H-pyrazole-4-carbonitrile), dinitrated byproducts, and unreacted starting materials. To minimize these:
-
Optimize Reaction Conditions: Carefully control the reaction temperature, stoichiometry of reagents, and reaction time to favor the formation of the desired 3-nitro isomer.
-
Choice of Nitrating Agent: The choice of nitrating agent (e.g., HNO₃/H₂SO₄, or greener alternatives) can influence regioselectivity.[5]
-
Purification: Develop a robust purification protocol, such as recrystallization from a suitable solvent system, to effectively remove impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Formation of byproducts. 3. Product loss during workup or purification. | 1. Increase reaction time or moderately increase temperature, monitoring for byproduct formation. Ensure efficient mixing. 2. Optimize reaction conditions (temperature, solvent, nitrating agent) to improve selectivity.[4] 3. Optimize extraction and recrystallization solvents and procedures. |
| Poor Regioselectivity (presence of 5-nitro isomer) | 1. Reaction conditions favor the formation of multiple isomers. | 1. Screen different nitrating agents and solvent systems. 2. Lowering the reaction temperature may improve selectivity. |
| Formation of Dinitro Byproducts | 1. Excess of nitrating agent. 2. Reaction temperature is too high. | 1. Use a stoichiometric amount of the nitrating agent. 2. Maintain strict temperature control throughout the addition and reaction. |
| Product is Oily or Difficult to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Analyze the crude product by HPLC or NMR to identify impurities and adjust the purification strategy accordingly. 2. Ensure the product is thoroughly dried under vacuum. Consider a solvent swap during workup. |
| Exothermic Runaway | 1. Poor heat dissipation at a larger scale. 2. Rate of addition of nitrating agent is too fast. | 1. Immediately stop the addition of reagents. 2. Ensure maximum cooling is applied. 3. For future runs, reduce the rate of addition, increase solvent volume, and verify the cooling system's capacity.[2] |
Experimental Protocols
While a specific, detailed industrial scale-up protocol for this compound is not publicly available, a general laboratory-scale synthesis can be adapted. The following protocol is a representative synthesis of a nitropyrazole, which can serve as a starting point for process development and scale-up of the target molecule.
Synthesis of 3-Nitro-1H-pyrazole (Illustrative)
A common method for the synthesis of nitropyrazoles involves the nitration of a pyrazole precursor, followed by thermal rearrangement.[6][7]
-
Nitration of Pyrazole to N-Nitropyrazole: Pyrazole is reacted with a nitrating agent, such as a mixture of nitric acid and acetic anhydride, at a controlled low temperature (e.g., 0-10 °C).
-
Rearrangement to 3-Nitro-1H-pyrazole: The resulting N-nitropyrazole is then heated in a high-boiling solvent like benzonitrile or anisole to induce a rearrangement to the more stable C-nitrated pyrazoles, primarily the 3-nitro and 5-nitro isomers.
-
Isolation and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated, often by the addition of a non-polar solvent like hexane. The solid product is then collected by filtration and can be further purified by recrystallization.
Note: The synthesis of this compound would start from 1H-pyrazole-4-carbonitrile, following a similar nitration and potential rearrangement pathway. The specific conditions, including temperatures, solvents, and reaction times, would need to be optimized for this specific substrate, especially during scale-up.
Visualizations
Logical Workflow for Troubleshooting Scale-Up Issues
References
Validation & Comparative
Comparative Analysis of Synthetic Routes to 3-Nitro-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals: A guide to the synthesis of the versatile building block, 3-Nitro-1H-pyrazole-4-carbonitrile, comparing two potential synthetic pathways.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its pyrazole core, functionalized with both a nitro and a nitrile group, offers multiple reactive sites for the synthesis of diverse compound libraries. This guide provides a comparative overview of two potential synthetic routes to this important intermediate, presenting available experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Synthetic Route 1: Oxidation of 3-Amino-1H-pyrazole-4-carbonitrile
This route involves the synthesis of the precursor 3-amino-1H-pyrazole-4-carbonitrile, followed by the oxidation of the amino group to a nitro group.
Experimental Protocol: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile
A common method for the synthesis of 3-amino-1H-pyrazole-4-carbonitrile derivatives involves the condensation of a β-ketonitrile with hydrazine. One specific example is the reaction of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile, followed by condensation with hydrazine.[1]
Step 1: Synthesis of (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile To a stirred mixture of 3-oxo-3-phenylpropanenitrile (10 mmol) in ethanol (20 mL) in the presence of anhydrous sodium acetate (1 g), 3,3,3-trichloropropanenitrile (10 mmol, 1.57 g) is added. The resulting mixture is stirred for six hours at room temperature, then evaporated under vacuum to half its volume. The reaction mixture is then poured into water. The solid product is collected by filtration and crystallized from ethanol. This yields (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile as pale yellow crystals.[1]
Step 2: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile The intermediate from Step 1 is then reacted with hydrazine hydrate. A detailed protocol for this specific cyclization to the unsubstituted 3-amino-1H-pyrazole-4-carbonitrile was not explicitly found in the searched literature. However, a general procedure involves refluxing the intermediate with hydrazine hydrate in a solvent like dioxane.
Experimental Protocol: Oxidation to this compound
While a direct protocol for the oxidation of 3-amino-1H-pyrazole-4-carbonitrile was not found in the provided search results, the oxidation of a similar aminopyrazole derivative to a nitropyrazole has been described. This suggests the feasibility of this transformation. A potential, though unconfirmed, protocol could involve the following:
The amino group of a pyrazole can be converted to a nitro group via oxidation. For instance, the oxidation of 3-amino-4-(5-amino-4-cyano-1H-pyrazol-3-yl)-furazan to its corresponding dinitro derivative was achieved using a mixture of 37% hydrogen peroxide and 98% sulfuric acid in the presence of sodium tungstate (Na₂WO₄) at 50°C for 3 hours. A similar approach could potentially be adapted for the oxidation of 3-amino-1H-pyrazole-4-carbonitrile.
Hypothetical Protocol: A suspension of 3-amino-1H-pyrazole-4-carbonitrile and sodium tungstate dihydrate in a mixture of 37% hydrogen peroxide and 98% sulfuric acid would be heated and stirred. After cooling and quenching with ice water, the product would be extracted with an organic solvent.
Quantitative Data for Route 1
| Step | Product | Starting Materials | Reagents/Solvents | Conditions | Yield |
| 1 | (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile | 3-Oxo-3-phenylpropanenitrile, 3,3,3-trichloropropanenitrile | Ethanol, Sodium Acetate | Room temperature, 6h | 82%[1] |
| 2 | 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile, Hydrazine | Dioxane | Reflux | 93%[1] |
| 3 | This compound | 3-Amino-1H-pyrazole-4-carbonitrile | H₂O₂/H₂SO₄, Na₂WO₄ | - | Data Not Available |
Synthetic Route 2: Direct Nitration of 1H-Pyrazole-4-carbonitrile
This proposed route involves the direct nitration of a 1H-pyrazole-4-carbonitrile precursor. The key challenge in this approach is achieving regioselective nitration at the 3-position of the pyrazole ring.
Experimental Protocol: Synthesis of 1H-Pyrazole-4-carbonitrile
A general method for synthesizing pyrazole-3-carbonitriles involves the dehydration of the corresponding pyrazole-3-carboxamide.
Hypothetical Protocol: 1H-pyrazole-4-carboxamide could be heated, potentially with a dehydrating agent such as phosphorus pentoxide, to yield 1H-pyrazole-4-carbonitrile. The product could then be purified by distillation under reduced pressure.
Experimental Protocol: Nitration of 1H-Pyrazole-4-carbonitrile
The direct nitration of pyrazole itself often leads to a mixture of products, with 4-nitropyrazole being a common outcome when using a mixture of nitric and sulfuric acids. Achieving selective nitration at the 3-position of 1H-pyrazole-4-carbonitrile would likely require specific reaction conditions to control the regioselectivity.
Information on the direct, regioselective nitration of 1H-pyrazole-4-carbonitrile to yield the 3-nitro isomer was not available in the searched literature. General nitration conditions for pyrazoles involve treating the pyrazole with a nitrating agent such as a mixture of fuming nitric acid and fuming sulfuric acid. The reaction temperature and time would need to be carefully optimized to favor the desired isomer.
Quantitative Data for Route 2
| Step | Product | Starting Materials | Reagents/Solvents | Conditions | Yield |
| 1 | 1H-Pyrazole-4-carbonitrile | 1H-Pyrazole-4-carboxamide | P₂O₅ (optional) | Heat | Data Not Available |
| 2 | This compound | 1H-Pyrazole-4-carbonitrile | Fuming HNO₃/Fuming H₂SO₄ | - | Data Not Available |
Comparison of Synthetic Routes
| Feature | Route 1: Oxidation of Aminopyrazole | Route 2: Direct Nitration |
| Starting Materials | Readily accessible β-ketonitriles and hydrazines. | Requires synthesis of 1H-pyrazole-4-carbonitrile. |
| Number of Steps | Typically a multi-step synthesis for the precursor, followed by oxidation. | Potentially a two-step process. |
| Key Challenge | The oxidation step requires a suitable and selective oxidizing agent. | Achieving regioselective nitration at the 3-position. |
| Yield | Yields for the precursor synthesis are generally good.[1] Yield for the oxidation step is unknown. | Yields are highly dependent on the regioselectivity of the nitration step and are currently unknown. |
| Safety Considerations | Oxidation reactions can be energetic and require careful control. | Nitration reactions with fuming acids are highly exothermic and require strict safety precautions. |
Conclusion
Based on the available information, the synthesis of this compound remains a challenging endeavor with no clearly established, high-yielding protocol.
Route 1 (Oxidation) appears more plausible as a directed synthesis, building upon known methods for constructing the pyrazole core and the demonstrated feasibility of oxidizing aminopyrazoles. However, significant experimental work would be required to identify a suitable oxidizing agent and optimize the reaction conditions for the final oxidation step.
Route 2 (Direct Nitration) presents a significant challenge in controlling the regioselectivity. The electron-withdrawing nature of the nitrile group at the 4-position would likely influence the position of nitration, but without specific experimental data, the outcome is uncertain.
For researchers seeking to synthesize this compound, further investigation and methods development for both proposed routes are necessary. The choice between the two will depend on the availability of starting materials, expertise in handling specific reagents (e.g., strong oxidizing or nitrating agents), and the willingness to undertake reaction optimization.
Visualizing the Synthetic Pathways
Caption: Synthetic pathway for Route 1: Oxidation of 3-Amino-1H-pyrazole-4-carbonitrile.
References
Unveiling the Potent Biological Activities of 3-Nitro-1H-pyrazole-4-carbonitrile Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 3-Nitro-1H-pyrazole-4-carbonitrile derivatives have emerged as a promising scaffold, demonstrating a diverse range of biological activities. This guide provides a comprehensive comparison of their performance in key therapeutic areas, supported by experimental data and detailed protocols to facilitate further research and development.
The unique molecular architecture of this compound, featuring a pyrazole ring functionalized with both a nitro and a nitrile group, provides multiple reactive sites for the generation of diverse compound libraries.[1] This structural versatility has been exploited to develop derivatives with significant antimicrobial, anticancer, and enzyme-inhibitory properties.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Derivatives of the pyrazole-4-carbonitrile scaffold have demonstrated notable efficacy against a range of bacterial and fungal pathogens. The introduction of a nitro group, in particular, has been associated with enhanced antimicrobial potential.
Comparative Antimicrobial Efficacy
The following table summarizes the minimum inhibitory concentration (MIC) values of various pyrazole-4-carbonitrile derivatives against selected microbial strains. Lower MIC values indicate greater potency.
| Compound ID | Derivative Type | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | B. pumilus (MIC, µg/mL) | A. niger (MIC, µg/mL) | P. chrysogenum (MIC, µg/mL) | Reference |
| P1 | Pyrazoline | 3.121 | 1.5 | 22 | - | - | [2] |
| P6 | Pyrazoline | - | - | - | 0.83 | 0.093 | [2] |
| 21a | Pyrazole-1-carbothiohydrazide | 62.5-125 | - | - | 2.9-7.8 | - | [3] |
| 39 | Nitro-aromatic pyrazole | - | Moderate | - | - | Good | [4] |
| 40 | Nitro pyrazole based thiazole | Good | Good | - | Good | Good | [4] |
Note: "-" indicates data not available in the cited source. "Good" and "Moderate" indicate qualitative descriptions of activity where quantitative data was not provided.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyrazole scaffold is a well-established pharmacophore in anticancer drug discovery.[5][6] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines, with several compounds demonstrating promising activity.
Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC50 values for selected pyrazole derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| L2 | Pancreatic (CFPAC-1) | 61.7 ± 4.9 | [7] |
| 4a | Platelets (ROS production) | 10.1 | [8] |
| 4f | Platelets (ROS production) | 8.6 | [8] |
| 4g | Platelets (ROS production) | 9.5 | [8] |
| 15y | TBK1 Enzyme | 0.0002 | [9] |
| BX795 | TBK1 Enzyme (Reference) | 0.0071 | [9] |
| MRT67307 | TBK1 Enzyme (Reference) | 0.0287 | [9] |
Enzyme Inhibition: A Key Mechanism of Action
The biological effects of many pyrazole derivatives can be attributed to their ability to inhibit specific enzymes. For instance, some derivatives have shown potent inhibitory activity against kinases like TANK-binding kinase 1 (TBK1), which is implicated in immune response and cancer.[9] Others have been found to inhibit amine oxidases.[10]
The data presented above for compound 15y highlights the potential of the pyrazole scaffold in developing highly potent and selective enzyme inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. Below are representative protocols for assessing the biological activities of this compound derivatives.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is commonly used to evaluate the antimicrobial activity of chemical substances.
Workflow for Antimicrobial Susceptibility Testing.
-
Preparation of Media and Plates: Mueller Hinton Agar is prepared, sterilized, and poured into sterile Petri plates.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard) is prepared.
-
Inoculation: The surface of the agar plates is uniformly inoculated with the microbial suspension.
-
Well Creation and Sample Addition: Wells are punched into the agar, and a specific volume of the test compound solution (at a known concentration) is added to each well. Positive and negative controls are also included.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
Data Analysis: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. nbinno.com [nbinno.com]
- 2. japer.in [japer.in]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meddocsonline.org [meddocsonline.org]
- 5. srrjournals.com [srrjournals.com]
- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Nitropyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The regioselective synthesis of nitropyrazole isomers is a critical aspect in the fields of energetic materials and medicinal chemistry. The position of the nitro group on the pyrazole ring profoundly influences the molecule's chemical reactivity, stability, and biological activity. This guide provides a comparative overview of the synthetic routes to key nitropyrazole isomers, supported by experimental data and detailed protocols to aid in the selection and synthesis of the most suitable isomer for a given application.
Isomeric Landscape of Nitropyrazoles: A Performance Overview
The substitution pattern of nitro groups on the pyrazole ring dictates the energetic and physicochemical properties of the resulting isomers. A summary of key performance indicators for mononitro- and dinitropyrazole isomers is presented below, highlighting the significant variations that arise from positional isomerism.
| Isomer | Structure | Melting Point (°C) | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Thermal Stability (Tdec °C) |
| 3-Nitropyrazole | 175-177 | 1.61 | 7.69 | 24.5 | 271 | |
| 4-Nitropyrazole | 163–165[1] | 1.52[1] | 6.68[1] | 18.81[1] | >250 | |
| 3,4-Dinitropyrazole | 71[2] | 1.79[2] | 7.76[1] | 25.57[1] | 285[2] | |
| 3,5-Dinitropyrazole | 171[2] | 1.70 | 8.40 | 30.8 | 171[2] | |
| 1,3-Dinitropyrazole | 68[2] | 1.76[2] | - | - | - |
Synthetic Pathways to Nitropyrazole Isomers
The synthesis of nitropyrazole isomers primarily revolves around the direct nitration of pyrazole or its derivatives and subsequent rearrangement reactions. The choice of nitrating agent, reaction conditions, and starting material dictates the regioselectivity of the nitration.
A generalized workflow for the synthesis of nitropyrazole isomers is depicted below.
Caption: A flowchart illustrating the common synthetic routes to various nitropyrazole isomers starting from pyrazole.
Experimental Protocols
Detailed methodologies for the synthesis of key nitropyrazole isomers are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory synthesis.
Synthesis of 3-Nitropyrazole
The synthesis of 3-nitropyrazole is typically achieved through a two-step process involving the N-nitration of pyrazole followed by thermal rearrangement.[3]
Step 1: Synthesis of N-Nitropyrazole
-
Materials: Pyrazole, Nitric Acid (90%), Acetic Anhydride.
-
Procedure: A solution of pyrazole in acetic acid is added to a mixture of nitric acid and acetic anhydride.[4] The reaction is typically carried out at low temperatures to control the exothermic nitration. The product, N-nitropyrazole, is then isolated.
-
Safety Note: This reaction is highly exothermic and requires careful temperature control.
Step 2: Thermal Rearrangement to 3-Nitropyrazole
-
Materials: N-Nitropyrazole, 1,2-Dichlorobenzene (or other high-boiling solvent).
-
Procedure: N-nitropyrazole is dissolved in a high-boiling solvent such as 1,2-dichlorobenzene and refluxed.[5] The thermal conditions induce an intramolecular rearrangement to yield 3-nitropyrazole.[6] The product can be purified by crystallization.
Synthesis of 4-Nitropyrazole
4-Nitropyrazole can be synthesized through the rearrangement of N-nitropyrazole in strong acid or by direct nitration of pyrazole under specific conditions.[3]
Method 1: Rearrangement of N-Nitropyrazole
-
Materials: N-Nitropyrazole, Concentrated Sulfuric Acid.
-
Procedure: N-nitropyrazole is treated with concentrated sulfuric acid at room temperature.[1] The acidic environment facilitates the rearrangement to the 4-nitro isomer. The reaction mixture is then carefully neutralized to precipitate the product.
Method 2: Direct Nitration of Pyrazole
-
Materials: Pyrazole, Fuming Nitric Acid (90%), Fuming Sulfuric Acid (20%).
-
Procedure: Pyrazole is nitrated using a mixture of fuming nitric acid and fuming sulfuric acid.[1] This one-pot, two-step route provides a direct path to 4-nitropyrazole.[3]
Synthesis of 3,4-Dinitropyrazole
3,4-Dinitropyrazole is synthesized by the direct nitration of 3-nitropyrazole.[5]
-
Materials: 3-Nitropyrazole, Mixed Acid (Concentrated Nitric and Sulfuric Acids).
-
Procedure: 3-Nitropyrazole is carefully added to a cold mixture of concentrated nitric acid and sulfuric acid.[5] The reaction mixture is then warmed to allow for the second nitration to occur at the 4-position. The product is isolated by pouring the reaction mixture onto ice.
Synthesis of 3,5-Dinitropyrazole
The synthesis of 3,5-dinitropyrazole involves an additional N-nitration of 3-nitropyrazole followed by a second thermal rearrangement.[5]
-
Procedure: 3-Nitropyrazole is first N-nitrated, and the resulting intermediate undergoes a thermal rearrangement to yield 3,5-dinitropyrazole.[5] This multi-step process highlights the influence of reaction conditions on the final isomer obtained.
Comparative Reactivity and Applications
The position of the nitro group significantly impacts the chemical properties and potential applications of nitropyrazole isomers.
-
Energetic Materials: As evidenced by the data table, the number and position of nitro groups are directly correlated with the energetic performance of these compounds.[1] Dinitropyrazoles, in particular, are investigated as components of explosives and propellants due to their high densities and detonation velocities.[1][2] The thermal stability of the isomer is also a critical factor in its application as an energetic material.[2]
-
Medicinal Chemistry: In drug discovery, the pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs.[7][8] The introduction of a nitro group can modulate the electronic properties of the pyrazole ring, influencing its binding affinity to biological targets.[9][10] For instance, nitropyrazole derivatives have been explored for their potential as anticancer and anti-inflammatory agents.[10][11] The specific isomer used can lead to different pharmacological profiles due to variations in how the molecule interacts with protein binding sites.[7] The synthetic accessibility of different isomers is therefore of great interest to medicinal chemists for structure-activity relationship (SAR) studies.[9]
The following diagram illustrates the logical relationship between the choice of synthetic route and the resulting isomer, which in turn dictates its application.
Caption: The selection of synthetic conditions directly influences the nitropyrazole isomer produced, which in turn determines its suitability for different applications.
This guide provides a foundational understanding of the comparative synthesis of nitropyrazole isomers. For more in-depth information, researchers are encouraged to consult the cited literature.
References
- 1. mdpi.com [mdpi.com]
- 2. Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Validating the Molecular Architecture: A Comparative Guide to the Structural Analysis of 3-Nitro-1H-pyrazole-4-carbonitrile
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of methodologies for validating the structure of 3-Nitro-1H-pyrazole-4-carbonitrile, with a primary focus on X-ray crystallography, the gold standard for unambiguous three-dimensional structural determination.
While a specific crystal structure for this compound is not publicly available, this guide leverages crystallographic data from closely related nitropyrazole derivatives to illustrate the validation process. By examining these analogs, we can construct a robust framework for the experimental validation and comparison of alternative analytical techniques.
Comparative Analysis of Structural Validation Methods
The definitive confirmation of a chemical structure is achieved through a combination of analytical techniques. While spectroscopic methods provide valuable information about the connectivity and chemical environment of atoms, only X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in a crystal lattice.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute configuration. | Unambiguous structure determination. | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment, connectivity, and stereochemistry of magnetically active nuclei (e.g., ¹H, ¹³C). | Provides detailed information about the molecule in solution. | Does not provide direct information on bond lengths or angles; structure is inferred. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule. | Fast and simple method for functional group identification. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Provides the molecular weight and information about the fragmentation pattern of the molecule. | High sensitivity and accurate mass determination. | Does not provide information on the 3D structure. |
X-ray Crystallography: A Detailed Look
Single-crystal X-ray diffraction stands as the definitive method for determining the molecular structure of a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.
Experimental Workflow for X-ray Crystallographic Validation
The following diagram illustrates a typical workflow for the structural validation of a compound like this compound using X-ray crystallography.
Experimental Protocol for X-ray Crystallography
The following is a generalized experimental protocol for the single-crystal X-ray diffraction analysis of a nitropyrazole derivative, based on methodologies reported for analogous compounds.[1][2]
-
Crystal Growth: Suitable single crystals of the target compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., acetone, ethanol).[1][2]
-
Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 293 K).[1] An X-ray source, such as Mo Kα radiation, is commonly used.[1]
-
Data Reduction: The collected diffraction data are processed to correct for various experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., with software like SHELXS) to obtain an initial model of the molecule.[2] This model is then refined against the experimental data using a least-squares method (e.g., with software like SHELXL) to optimize the atomic positions, and thermal parameters.[2]
-
Validation: The final refined structure is validated using crystallographic software to check for consistency and quality.
Crystallographic Data for Related Nitropyrazole Derivatives
To illustrate the type of data obtained from an X-ray crystallographic study, the following table summarizes the crystallographic parameters for two related nitropyrazole compounds.
| Parameter | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile[1] | 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan[3] |
| Chemical Formula | C₁₀H₇N₅O₂ | C₆HN₇O₅ |
| Formula Weight | 229.21 | 251.13 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | Cc | Pbca |
| a (Å) | 3.7685 (2) | 10.3342 (4) |
| b (Å) | 27.3441 (17) | 12.0156 (5) |
| c (Å) | 10.1294 (8) | 14.6133 (6) |
| α (°) | 90 | 90 |
| β (°) | 96.20 (3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1037.70 (12) | 1815.11 (12) |
| Z | 4 | 8 |
| Temperature (K) | 293 | 100 |
| Radiation | Mo Kα | Mo Kα |
| R-factor | 0.048 | 0.0385 |
References
Spectroscopic Deep Dive: Unraveling the Electronic and Vibrational Landscape of 3-Nitro-1H-pyrazole-4-carbonitrile and Its Analogs
For Immediate Release
Researchers, scientists, and professionals in drug development now have access to a comprehensive spectroscopic comparison of 3-Nitro-1H-pyrazole-4-carbonitrile and its structurally related analogs. This guide provides a detailed analysis of their spectral properties, supported by experimental data and standardized protocols, to aid in the identification, characterization, and rational design of novel pyrazole-based compounds.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of electron-withdrawing groups, such as nitro (-NO₂) and cyano (-CN), significantly modulates the electronic and, consequently, the spectroscopic and biological properties of the pyrazole ring. This guide focuses on the comparative analysis of these substitutions, offering valuable insights for structure-activity relationship (SAR) studies.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for this compound and a selection of its analogs. These values are compiled from various scientific sources and provide a baseline for comparison.
Table 1: ¹H NMR Spectral Data of Substituted Pyrazoles
| Compound | Solvent | H-3/H-5 (ppm) | H-4 (ppm) | Other Protons (ppm) |
| 1H-Pyrazole | CDCl₃ | ~7.6 (s) | ~6.3 (t) | - |
| 4-Nitro-1H-pyrazole | DMSO-d₆ | ~8.9 (s), ~8.1 (s) | - | - |
| 3-Nitro-1H-pyrazole | - | - | - | - |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | ~7.6 (m) | - | ~7.3-7.5 (m, Phenyl-H), ~4.6 (br s, NH₂) |
| 5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | - | - | 8.44 (s), 8.11 (d), 7.98 (d), 7.70 (s), 7.53 (t), 7.32 (t), 7.15 (d), 6.94 (t) (Aromatic-H), 4.7 (br s, NH₂) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The exact values can vary with solvent and concentration.
Table 2: ¹³C NMR Spectral Data of Substituted Pyrazoles
| Compound | Solvent | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Other Carbons (ppm) |
| 1H-Pyrazole | CDCl₃ | ~134.7 | ~105.3 | ~134.7 | - |
| 4-Nitro-1H-pyrazole | - | - | - | - | - |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | ~153 | ~80 | ~140 | ~113 (CN), ~120-138 (Phenyl-C) |
| 5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 148.69 | 112.99 | 143.90 | 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91 (Aromatic-C) |
Table 3: FTIR Spectral Data of Substituted Pyrazoles (cm⁻¹)
| Functional Group | This compound (Predicted) | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile |
| N-H Stretch | 3400-3500 | 3447, 3346, 3313 | 3442, 3305, 3221 |
| C≡N Stretch | ~2230 | 2206 | 2205 |
| NO₂ Stretch (asymm.) | ~1550 | - | 1514 |
| NO₂ Stretch (symm.) | ~1350 | - | 1340 (predicted) |
| C=C/C=N Stretch | ~1600-1450 | 1632, 1600 | 1600, 1583 |
Table 4: Mass Spectrometry and UV-Vis Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | λmax (nm) |
| This compound | C₄H₂N₄O₂ | 138.08 | M+, [M-NO₂]+, [M-HCN]+ | Not available |
| 4-Nitro-1H-pyrazole | C₃H₃N₃O₂ | 113.08 | 113 (M+), 97 ([M-O]+), 83 ([M-NO]+), 67 ([M-NO₂]+)[1] | ~203[2] |
| 1H-Pyrazole | C₃H₄N₂ | 68.08 | 68 (M+), 67 ([M-H]+), 41, 40 | ~210 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided to ensure reproducibility and accurate comparison of results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
-
Sample Preparation: 5-10 mg of the pyrazole derivative is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.0 ppm).
-
¹H NMR Acquisition: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Spectra are acquired with proton decoupling. A larger number of scans is typically required to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 200-250 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-10 seconds.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency domain spectrum. Phase and baseline corrections are applied.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are recorded on a spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. For KBr pellets, the sample is ground with KBr and pressed into a thin pellet.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands (in cm⁻¹) are correlated with the vibrational modes of specific functional groups.
Mass Spectrometry (MS)
Mass spectra are obtained using an electron ionization (EI) source.
-
Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph.
-
Ionization: The sample is bombarded with a beam of electrons (typically 70 eV) to generate molecular ions and fragment ions.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern provides information about the structure of the molecule.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are recorded on a dual-beam spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Acquisition: The spectrum is recorded over a range of wavelengths (typically 200-800 nm). A solvent blank is used as a reference.
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.
Visualization of a Potential Biological Pathway
Pyrazole derivatives have been investigated for their potential to inhibit various signaling pathways implicated in disease. For instance, some pyrazole-containing compounds have been shown to target the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is often hyperactivated in cancer. The following diagram illustrates a simplified workflow for screening pyrazole analogues as potential STAT3 inhibitors.
Caption: Workflow for screening pyrazole analogues as STAT3 inhibitors.
This guide serves as a valuable resource for researchers, providing a solid foundation for the spectroscopic analysis of this compound and its analogues, and paving the way for the development of new therapeutic agents.
References
Assessing the Purity of Synthesized 3-Nitro-1H-pyrazole-4-carbonitrile: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is of paramount importance. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 3-Nitro-1H-pyrazole-4-carbonitrile, a key building block in medicinal chemistry.[1] This document outlines detailed experimental protocols, presents comparative data, and offers a logical workflow for selecting the most appropriate analytical method.
Comparison of Analytical Techniques
A variety of analytical techniques can be employed to determine the purity of synthesized this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative results, the nature of expected impurities, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
Table 1: Comparison of Key Performance Characteristics of Analytical Methods
| Technique | Principle | Information Provided | Throughput | Destructive? |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity (%), impurity profile, quantification. | High | No |
| GC-MS | Partitioning between a gaseous mobile phase and a solid stationary phase, with mass analysis. | Purity (%), impurity identification, quantification. | High | Yes |
| NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, purity (qNMR), impurity identification. | Medium | No |
| Melting Point | Determination of the temperature range over which the solid melts. | Indication of purity (sharpness of range). | High | No |
Potential Impurities in Synthesized this compound
Impurities in the final product can arise from unreacted starting materials, byproducts of the synthesis, or subsequent degradation. Common synthesis routes for pyrazole-4-carbonitriles may involve the reaction of a substituted hydrazine with a suitable three-carbon synthon, followed by nitration.[2] Potential impurities could include:
-
Unreacted Starting Materials: Residual hydrazine derivatives or nitrile-containing precursors.
-
Isomeric Byproducts: Formation of regioisomers such as 4-Nitro-1H-pyrazole-3-carbonitrile or 5-Nitro-1H-pyrazole-4-carbonitrile.
-
Byproducts from Side Reactions: Compounds arising from incomplete cyclization or undesired side reactions.
-
Residual Solvents and Reagents: Traces of solvents or reagents used in the synthesis and purification steps.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution and sensitivity. For this compound, a reverse-phase method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid). A typical gradient might start at 35% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at 260 nm.
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For quantitative analysis, a calibration curve should be prepared using a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for identification.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the synthesized compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Impurities can be identified by searching their mass spectra against a library (e.g., NIST). Purity is calculated by the area percentage method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and can be used for quantitative purity determination (qNMR). Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Experimental Protocol for ¹H and ¹³C NMR:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts and coupling constants with expected values for this compound. For reference, the ¹H NMR of the related 3-nitro-1H-pyrazole in DMSO-d₆ shows signals at δ 13.94 (br s, 1H), 8.03 (d, J = 2.4 Hz, 1H), and 7.03 (t, J = 2.4 Hz, 1H).[4] The spectrum of this compound is expected to show a singlet for the C5-H.
-
Purity Assessment: The presence of impurity peaks in the spectrum indicates a lower purity. The integration of these peaks relative to the main compound's peaks can provide a semi-quantitative estimate of purity.
-
Quantitative NMR (qNMR): For highly accurate purity determination, a qNMR experiment can be performed by adding a known amount of an internal standard with a known purity to the sample.
-
Expected ¹³C NMR Chemical Shifts: Based on data for related nitropyrazoles, the carbon atoms of this compound are expected to resonate in the following regions: C3 (~150-160 ppm), C4 (~110-120 ppm, attached to CN), C5 (~130-140 ppm), and the nitrile carbon (~115-125 ppm).
Melting Point Analysis
Principle: A pure crystalline solid typically has a sharp and defined melting point. The presence of impurities will broaden the melting point range and depress the melting temperature.
Experimental Protocol:
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.
-
Procedure: The sample is heated at a slow, controlled rate, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
Comparison with Alternative Compounds
The analytical methods described can be applied to other structurally similar pyrazole derivatives. Below is a comparison of this compound with two alternative compounds.
Table 2: Physicochemical Properties of this compound and Alternatives
| Compound | Structure | Molecular Formula | Molecular Weight | Key Features |
| This compound | C₄H₂N₄O₂ | 138.08 | Nitro and nitrile groups at adjacent positions. | |
| 4-Nitro-1H-pyrazole-3-carbonitrile | C₄H₂N₄O₂ | 138.08 | Isomer with nitro and nitrile groups at different positions.[6] | |
| 5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₆H₁₁N₅O₂ | 305.29 | More complex structure with additional phenyl and amino groups.[2] |
The presence of different functional groups and their positions on the pyrazole ring will influence the analytical data, such as retention times in chromatography and chemical shifts in NMR.
Visualization of Experimental Workflows
The following diagrams illustrate the logical workflows for the described analytical techniques.
References
A Comparative Guide to 3-Nitro-1H-pyrazole-4-carbonitrile: A Versatile Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of novel compounds. 3-Nitro-1H-pyrazole-4-carbonitrile (CAS 39205-87-3) has emerged as a particularly valuable synthon due to the strategic placement of its nitro and cyano functional groups on the pyrazole core.[1] This guide provides an objective comparison of its synthetic advantages over other common pyrazole-based building blocks, supported by experimental data and detailed protocols.
The unique arrangement of a reducible nitro group and a versatile nitrile group provides chemists with multiple reactive sites for diversification.[1] This dual functionality allows for the rapid generation of compound libraries, a critical process in the exploration of structure-activity relationships (SAR) for identifying new therapeutic leads.[1]
Core Synthetic Advantages
The primary advantages of this compound stem from the orthogonal reactivity and synthetic versatility of its two key functional groups.
-
The Nitro Group as a Masked Amine: The nitro group can be readily and cleanly reduced to a primary amine. This transformation is fundamental in drug discovery, as the resulting 3-amino-1H-pyrazole-4-carbonitrile is a crucial precursor for a vast range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The amino group can be used for:
-
The Cyano Group as a Versatile Handle: The nitrile functionality is not merely a placeholder; it is a versatile precursor for several other critical functional groups. It can be:
-
Hydrolyzed to a carboxylic acid.
-
Reduced to a primary amine (aminomethyl group).
-
Converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.
-
Utilized in cycloaddition reactions.[1]
-
-
Orthogonal Reactivity: The nitro and cyano groups possess distinct chemical reactivities, allowing for selective and stepwise transformations. For instance, the nitro group can be selectively reduced to an amine via catalytic hydrogenation under conditions that leave the cyano group intact. This orthogonality is a significant advantage, preventing unwanted side reactions and simplifying synthetic planning compared to building blocks with less differentiated reactive sites.
Comparative Analysis with Alternative Building Blocks
The choice of a building block is dictated by the synthetic route and the desired final structure. This compound offers a unique combination of features that make it superior in specific synthetic contexts.
| Feature / Building Block | This compound | 3-Amino-1H-pyrazole-4-carbonitrile | 3-Bromo-1H-pyrazole-4-carbonitrile |
| Primary Transformation | Reduction to 3-amino group | Direct use in coupling/condensation | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) |
| Key Advantage | Stable precursor; allows for late-stage amine introduction; nitro group is strongly deactivating. | Amine is ready for immediate reaction. | Ideal for direct C-C and C-N bond formation at the 3-position. |
| Key Disadvantage | Requires an additional reduction step. | Amine is highly activating and can be prone to oxidation or side-reactions. | Does not provide a direct route to the versatile 3-amino scaffold. |
| Synthetic Flexibility | High: Both nitro and cyano groups are versatile handles for subsequent reactions. | Moderate: Primarily centered around the reactivity of the amine and cyano groups. | Moderate: Primarily used for introducing aryl, heteroaryl, or alkyl groups. |
Quantitative Data Comparison
Direct, side-by-side experimental comparisons are rare in the literature. However, a comparative analysis of yields for the key transformations associated with these building blocks can be compiled from representative procedures to guide synthetic planning.
| Transformation | Starting Material | Product | Reagents & Conditions | Yield | Reference |
| Reduction | 3-Nitropyridine derivative | 3-Aminopyridine derivative | H₂, 10% Pd/C, MeOH, 1 atm, 25°C | Quantitative | [4] |
| Cyclocondensation | 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | Pyrazolo[1,5-a]pyrimidine | 1,1,3,3-Tetramethoxypropane, AcOH | 93% | [2][3] |
| Cyclocondensation | 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | Pyrazolo[1,5-a]pyrimidine | (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | 89% | [3] |
Note: The data presented is from analogous systems and serves to illustrate the high efficiency of the key synthetic steps enabled by the aminopyrazole intermediate, which is directly derived from this compound.
Experimental Protocols
Protocol 1: Reduction of a Nitropyrazole Analogue
This protocol details a standard method for the reduction of a nitro group on a heterocyclic ring to form the corresponding amine, a key transformation for this compound. The procedure is adapted from a representative catalytic hydrogenation.[4]
Materials:
-
Substituted Nitropyridine/Nitropyrazole (1.0 eq)
-
10% Palladium on activated carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask containing the nitropyrazole substrate, add the solvent (MeOH or EtOH) to form a solution or suspension.
-
Carefully add the 10% Pd/C catalyst to the mixture.
-
Seal the flask with a septum and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Introduce hydrogen gas via a balloon or connect the flask to a Parr hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically 1 atm).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude aminopyrazole product, which can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidines from an Aminopyrazole
This protocol demonstrates a common and high-yielding application of the 3-aminopyrazole core, which is accessed from this compound. The procedure describes the condensation with a 1,3-dielectrophile to form the fused pyrazolo[1,5-a]pyrimidine system.[3]
Materials:
-
3-Amino-5-substituted-1H-pyrazole-4-carbonitrile (1.0 eq)
-
1,1,3,3-Tetramethoxypropane or a substituted malondialdehyde equivalent (1.1 eq)
-
Glacial Acetic Acid
Procedure:
-
In a flask, dissolve the 3-amino-5-substituted-1H-pyrazole-4-carbonitrile in glacial acetic acid.
-
Add the 1,3-dielectrophile (e.g., 1,1,3,3-tetramethoxypropane) to the solution.
-
Heat the reaction mixture to reflux (typically around 120 °C) and stir for 2-6 hours.
-
Monitor the reaction for the formation of the product by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol or another suitable solvent.
-
Dry the product under vacuum to obtain the pure pyrazolo[1,5-a]pyrimidine derivative. Yields for this reaction are typically very high (often >90%).[3]
Visualizations
Logical Relationship: Building Block Selection
Caption: Decision workflow for selecting a pyrazole building block.
Experimental Workflow: From Synthon to Scaffold
Caption: Synthetic workflow from nitropyrazole to a fused scaffold.
Signaling Pathway: JAK-STAT Pathway
Caption: Pyrazole inhibitors often target kinases like JAK.
References
Evaluating Catalyst Performance in the Synthesis of 3-Nitro-1H-pyrazole-4-carbonitrile: A Review of Available Methods
This guide, therefore, summarizes the available synthetic methodologies for closely related compounds to provide a contextual understanding. It is important to note that the performance data presented herein does not directly apply to the synthesis of 3-Nitro-1H-pyrazole-4-carbonitrile but may offer insights for future research and development in this area.
Synthesis of the Parent Compound: 3-Nitro-1H-pyrazole
The established method for synthesizing 3-Nitro-1H-pyrazole is a two-step process that does not typically involve a catalyst. The general procedure involves:
-
N-Nitration of Pyrazole: Pyrazole is first nitrated to form N-nitropyrazole.
-
Thermal Rearrangement: The resulting N-nitropyrazole is then heated in a high-boiling point organic solvent, such as benzonitrile, benzyl cyanide, or n-octanol, to induce a rearrangement to 3-Nitro-1H-pyrazole.[1]
One study describes a one-pot synthesis wherein the reaction mixture from the pyrazole nitration is directly subjected to a high-pressure reaction in a hydrothermal reactor, avoiding the isolation of the N-nitropyrazole intermediate.[1] Another reported procedure involves heating 1-nitropyrazole in benzonitrile at 180°C for 3 hours, achieving a 91% yield of 3-Nitro-1H-pyrazole.[2]
Catalytic Synthesis of Substituted Pyrazole-4-carbonitriles
In contrast to the non-catalytic methods for 3-Nitro-1H-pyrazole, the synthesis of other pyrazole-4-carbonitrile derivatives, such as 5-amino-1H-pyrazole-4-carbonitriles, has been a fertile ground for catalyst development. These are typically one-pot, three-component reactions involving an aldehyde, malononitrile, and a hydrazine derivative.
A variety of catalysts have been investigated for these syntheses, with a focus on green chemistry principles, including the use of environmentally benign solvents and catalyst recyclability.
Table 1: Comparison of Catalysts in the Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives
| Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| LDH@PTRMS@DCMBA@CuI | Benzaldehyde derivatives, malononitrile, phenyl hydrazine, H2O/EtOH, 55 °C | 15–27 min | 85–93 | [3] |
| Fe3O4@SiO2@Tannic acid | Azo-linked aldehydes, malononitrile, phenylhydrazine, 80 °C | Not specified | High | [4] |
| Sodium Chloride (NaCl) | Aromatic aldehyde, malononitrile, phenyl hydrazine, Water, Room Temp. | Not specified | High | [5] |
Note: The yields and reaction times are reported for a range of derivatives and specific substrates may vary.
Experimental Protocols for Related Syntheses
General Procedure for the Synthesis of 3-Nitro-1H-pyrazole: [2]
-
A mixture of 1-nitropyrazole (3.45 g, 30.5 mmol) and benzonitrile (33 mL) is heated with stirring at 180 °C for 3 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The mixture is diluted with hexane and stirred for an additional 20 minutes at room temperature.
-
The precipitated solid is collected by filtration to yield 3-Nitro-1H-pyrazole.
General Procedure for the Catalytic Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives using LDH@PTRMS@DCMBA@CuI: [3]
-
In a test tube, combine phenyl hydrazine (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).
-
Add H2O/EtOH solvent (0.5:0.5 mL) to the mixture.
-
Stir the mixture at 55 °C using a magnetic stirrer.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflow for the synthesis of 3-Nitro-1H-pyrazole and a typical catalytic cycle for the synthesis of related pyrazole-4-carbonitriles.
Caption: General workflow for the synthesis of 3-Nitro-1H-pyrazole.
Caption: Logical relationship in catalytic pyrazole-4-carbonitrile synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 5. researchgate.net [researchgate.net]
comparing the reactivity of 3-Nitro-1H-pyrazole-4-carbonitrile with other pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-Nitro-1H-pyrazole-4-carbonitrile against other pyrazole derivatives. The presence of two powerful electron-withdrawing groups—a nitro group at the C3 position and a nitrile group at the C4 position—dramatically alters the canonical reactivity of the pyrazole scaffold, transforming it from an electron-rich heterocycle into an electron-deficient system with unique synthetic potential.
Fundamental Pyrazole Reactivity: A Baseline for Comparison
The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. In its unsubstituted form, it exhibits distinct electronic properties that govern its reactivity. The C4 position is the most electron-rich, making it the primary site for electrophilic aromatic substitution, while the C3 and C5 positions are comparatively electron-poor.[1][2][3] Generally, the pyrazole nucleus is more reactive than benzene towards electrophiles but less so than pyrrole.[4] Nucleophilic aromatic substitution (SNAr) on an unsubstituted pyrazole ring is exceedingly rare due to its inherent electron-rich nature.[5][6]
The Impact of Electron-Withdrawing Groups (EWGs)
The introduction of strong EWGs like the nitro (-NO₂) and nitrile (-CN) groups fundamentally inverts the standard reactivity profile of the pyrazole ring.
-
Deactivation towards Electrophilic Attack: These groups strongly withdraw electron density from the aromatic system. This effect significantly deactivates the ring, rendering electrophilic substitution at the remaining C5 position exceptionally difficult and requiring harsh reaction conditions, if possible at all.[2]
-
Activation towards Nucleophilic Attack: Conversely, the significant reduction in electron density makes the pyrazole ring highly susceptible to nucleophilic aromatic substitution (SNAr).[5][6] The carbon atoms of the ring, particularly those bearing or adjacent to the EWGs, become electrophilic and can be attacked by nucleophiles.
For this compound, this electronic reversal makes it a valuable synthon for introducing nucleophiles onto the pyrazole core, a transformation not feasible with simple pyrazoles.
Comparative Reactivity Analysis
The following table summarizes the key differences in reactivity between this compound and other common pyrazole classes.
| Pyrazole Derivative | Key Structural Feature | Primary Reactivity Mode | Typical Reactions & Regioselectivity | General Reactivity Level |
| Unsubstituted 1H-Pyrazole | No substituents | Electrophilic Aromatic Substitution | Nitration, Halogenation, Sulfonation, Friedel-Crafts Acylation at the C4 position.[7][8] | High (towards electrophiles) |
| Alkyl-Substituted Pyrazoles | Electron-Donating Groups (e.g., -CH₃) | Enhanced Electrophilic Aromatic Substitution | Similar to unsubstituted pyrazole but with increased reaction rates at the C4 position.[2] | Very High (towards electrophiles) |
| Halo-Substituted Pyrazoles | Halogen atom (e.g., -Br, -I) | Transition-Metal-Catalyzed Cross-Coupling | Suzuki, Heck, Sonogashira, and Buchwald-Hartwig C-N couplings at the halogenated position (e.g., C4).[9][10] | Versatile (acts as an electrophilic partner) |
| This compound | Two strong Electron-Withdrawing Groups | Nucleophilic Aromatic Substitution & Functional Group Chemistry | SNAr with amines, alkoxides, etc. (likely at C5). Reduction of the nitro group; Hydrolysis or reduction of the nitrile group.[5][11] | High (towards nucleophiles); Low (towards electrophiles) |
Visualization of Reactivity Pathways
The following diagrams illustrate the fundamental differences in the electronic nature and resulting reaction pathways between a standard pyrazole and the highly substituted this compound.
Caption: General reactivity map for an unsubstituted pyrazole ring.
Caption: Reactivity map for this compound.
Key Experimental Protocols
The following protocols provide standardized procedures for key transformations relevant to this comparison, illustrating the conditions required for different reactivity modes.
Protocol 1: Electrophilic Substitution - Nitration of Unsubstituted 1H-Pyrazole
This protocol demonstrates a typical electrophilic substitution reaction that is highly efficient on the parent pyrazole but unfeasible for this compound.
Objective: To synthesize 4-nitropyrazole.[8]
Materials:
-
1H-Pyrazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add 1.0 equivalent of 1H-pyrazole to a stirred solution of concentrated sulfuric acid.
-
Maintain the temperature below 10 °C and add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture) dropwise over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution by slowly adding a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-nitropyrazole.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution - Amination of an Activated Pyrazole
This protocol for a Buchwald-Hartwig C-N coupling serves as a model for introducing nitrogen nucleophiles onto a pyrazole ring, a class of reaction for which this compound would be a suitable, activated substrate (via SNAr rather than cross-coupling).[9]
Objective: To synthesize a 4-amino-pyrazole derivative from a 4-halo-pyrazole.
Materials:
-
4-Bromo-1-tritylpyrazole (or other suitable halo-pyrazole)
-
Amine (e.g., piperidine) (2.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd(dba)₂ (10 mol%)
-
tBuDavePhos (or other suitable phosphine ligand) (20 mol%)
-
Potassium tert-butoxide (K'Ot'Bu) (2.0 eq)
-
Anhydrous Xylene or Toluene
-
Microwave vial
Procedure:
-
To a microwave vial, add the 4-bromo-1-tritylpyrazole (1.0 eq), the palladium catalyst, the phosphine ligand, and potassium tert-butoxide under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous xylene followed by the amine nucleophile.
-
Seal the vial and heat the reaction mixture in a microwave reactor at a high temperature (e.g., >80 °C) for the required time (typically 1-24 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Functional Group Transformation - Reduction of a Nitro Group
This protocol illustrates the selective transformation of the nitro substituent on this compound, providing a route to valuable amino-pyrazole building blocks.[11]
Objective: To reduce the nitro group of a nitropyrazole to an amino group.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Hydrogen gas (H₂) with Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl) (if using SnCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure (Using SnCl₂):
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Slowly add concentrated HCl and heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and carefully neutralize by adding a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting aminopyrazole by column chromatography or recrystallization.
Conclusion
This compound exhibits a reactivity profile that is inverted compared to simple, electron-rich pyrazoles. The strong deactivating and directing effects of the nitro and nitrile substituents render it inert to common electrophilic substitutions. However, these same groups activate the pyrazole core for nucleophilic aromatic substitution and provide versatile functional handles for subsequent chemical transformations. This unique reactivity makes this compound an exceptionally valuable and strategic building block for the synthesis of complex, highly functionalized heterocyclic compounds in medicinal and materials chemistry.[11][12]
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
A Comparative Guide to the Applications of Substituted Pyrazole-4-carbonitriles
Substituted pyrazole-4-carbonitriles represent a versatile and privileged scaffold in modern chemistry. Their unique structural features, including a five-membered aromatic ring with two adjacent nitrogen atoms, allow for extensive modification, leading to a broad spectrum of biological activities.[1][2] This versatility has established the pyrazole nucleus as a cornerstone in the development of pharmaceuticals and agrochemicals.[3][4][5] Compounds incorporating this scaffold have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting agents in medicine, as well as potent herbicides, insecticides, and fungicides in agriculture.[3][6][7][8][9]
This guide provides a comparative overview of the diverse applications of substituted pyrazole-4-carbonitriles, with a focus on quantitative performance data, detailed experimental protocols for key assays, and visual summaries of relevant biological pathways and experimental workflows.
Applications in Medicinal Chemistry
The pyrazole-4-carbonitrile core is a key building block for numerous biologically active molecules, particularly in oncology and inflammation.[1][4] Its ability to participate in various molecular interactions makes it a favored template for designing potent and selective therapeutic agents.[10][11]
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic activity of pyrazole-4-carbonitrile derivatives against various human cancer cell lines. Structure-activity relationship (SAR) studies often reveal that specific substitutions on the pyrazole and associated aryl rings can significantly enhance anticancer efficacy.[12]
The following table summarizes the in vitro anticancer activity of representative substituted pyrazole-4-carbonitrile compounds against common cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are presented to compare potency.
| Compound ID/Reference | Structure / Key Features | Target Cell Line | IC50 / GI50 (µM) | Reference Drug | IC50 of Ref. Drug (µM) |
| Compound 157[13] | Pyrazole hybrid | HCT-116 (Colon) | 1.51 | Doxorubicin | - |
| Compound 158[13] | Pyrazole hybrid | MCF-7 (Breast) | 7.68 | Doxorubicin | > Reference |
| Compound 33[12] | Indole-linked pyrazole | HCT-116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 |
| Compound 34[12] | Indole-linked pyrazole | MCF-7 (Breast) | < 23.7 | Doxorubicin | 24.7 - 64.8 |
| Compound 25[12] | Pyrazole benzothiazole hybrid | HT29 (Colon) | 3.17 | Axitinib | > Reference |
| Compound 25[12] | Pyrazole benzothiazole hybrid | PC3 (Prostate) | 6.77 | Axitinib | > Reference |
| 117b[6] | 1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile | MCF-7 (Breast) | 15.6 | - | - |
| 40a[14] | Pyrazole oxime derivative | HCT-116 (Colon) | < 8.50 | 5-Fluorouracil | > Reference |
| 40c[14] | Pyrazole oxime derivative | HCT-116 (Colon) | < 8.50 | 5-Fluorouracil | > Reference |
A primary mechanism for the anticancer effect of many pyrazole derivatives is the inhibition of protein kinases, which are crucial for cell signaling, growth, and proliferation.[7][15] The pyrazole scaffold serves as an effective hinge-binding motif in many ATP-competitive kinase inhibitors.[11] Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole ring.[10][11]
Below is a diagram illustrating a generalized signal transduction pathway and the inhibitory action of pyrazole-based kinase inhibitors.
Caption: Generalized kinase signaling pathway inhibited by pyrazole derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The test pyrazole-4-carbonitrile derivatives are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media and added to the wells. A control group receives media with DMSO only.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Applications in Agrochemicals
The pyrazole scaffold is a "privileged" structure in agrochemical discovery, found in numerous commercial fungicides, herbicides, and insecticides.[3][16] Pyrazole-4-carbonitriles often serve as key intermediates in the synthesis of these active ingredients.[4][16]
| Agrochemical Class | Mode of Action | Examples of Commercial Products | Target Pests/Weeds |
| Herbicides | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] | Pyrasulfotole, Topramezone, Pyrazoxyfen.[3][8] | Broadleaf weeds.[3] |
| Fungicides | Inhibition of Succinate Dehydrogenase (SDHIs) in the mitochondrial respiratory chain.[3] | Bixafen, Fluxapyroxad, Penthiopyrad.[3] | Broad-spectrum fungal pathogens in cereals, fruits, and vegetables.[3] |
| Insecticides | Disruption of the insect's nervous system or energy metabolism.[3] | Fipronil, Tolfenpyrad, Tebufenpyrad.[3][16] | Wide range of agricultural pests.[16] |
The diagram below outlines a typical workflow for the discovery and development of novel agrochemicals based on the pyrazole-4-carbonitrile scaffold.
Caption: Workflow for agrochemical discovery using a pyrazole scaffold.
This assay is used to identify compounds that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for many pyrazole-based herbicides.
-
Enzyme Preparation: The HPPD enzyme is typically expressed recombinantly in E. coli and purified.
-
Assay Buffer: A buffer solution (e.g., 50 mM potassium phosphate, pH 7.5) containing ascorbic acid and catalase is prepared.
-
Substrate Preparation: The enzyme's substrate, 4-hydroxyphenylpyruvate (HPP), is prepared in the assay buffer.
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, the test pyrazole compound (dissolved in DMSO), and the purified HPPD enzyme.
-
Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the HPP substrate.
-
-
Data Acquisition: Monitor the decrease in absorbance at 310 nm, which corresponds to the consumption of HPP, using a spectrophotometer. The rate of the reaction is determined from the linear phase of the absorbance curve.
-
Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to a control reaction (with DMSO only). IC50 values are determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 1H-Pyrazole-4-carbonitrile|Research Chemical [benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scirp.org [scirp.org]
Safety Operating Guide
Safe Disposal of 3-Nitro-1H-pyrazole-4-carbonitrile: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Nitro-1H-pyrazole-4-carbonitrile, a compound that requires careful management due to its chemical properties. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the safety precautions associated with this compound. While a comprehensive safety data sheet (SDS) should always be consulted, the following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider additional protection. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward and to mitigate risks effectively.
1. Waste Segregation and Collection:
- Solid Waste: Collect un-used or contaminated this compound solid waste in a designated, clearly labeled, and sealable hazardous waste container.
- Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should also be placed in the same designated hazardous waste container.
- Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous waste container compatible with the solvent used. Do not mix with other waste streams unless compatibility is confirmed.
2. Container Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
- Include the date of waste accumulation and the primary hazards associated with the compound.
3. Temporary Storage:
- Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
- Ensure the storage area is cool and dry to prevent any degradation of the container or its contents.
4. Final Disposal:
- The ultimate disposal of this compound should be conducted through a licensed and approved hazardous waste disposal facility.[1][2]
- The recommended method of disposal is typically high-temperature incineration at a facility equipped with flue gas scrubbing capabilities to manage the nitrogen oxides produced during combustion.[3]
- Never dispose of this compound down the drain or in regular solid waste.[1][3][4]
5. Spill Management:
- In the event of a spill, evacuate the immediate area if necessary.
- Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
- Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]
- Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Personal protective equipment for handling 3-Nitro-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 3-Nitro-1H-pyrazole-4-carbonitrile (CAS No. 39205-87-3). Given the presence of both a nitro group and a nitrile group, this compound should be handled with extreme caution, assuming it is toxic and potentially reactive. The following procedures are based on information for structurally similar compounds and general best practices for handling hazardous chemicals.
Hazard Summary
Based on available data for similar compounds, this compound is expected to be harmful if swallowed, toxic in contact with skin, and may cause skin, eye, and respiratory irritation.[1][2] The nitrile functional group suggests a potential for cyanide-like toxicity. The nitro group indicates potential for thermal instability and reactivity.
Hazard Statements (H-Statements) and Precautionary Statements (P-Statements) for a similar compound, 3-Nitro-1H-pyrazole:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against exposure.
| Situation | Required PPE | Specifications |
| Routine Handling (Weighing, preparing solutions) | - Engineering Controls- Eye/Face Protection- Hand Protection- Body Protection | - Certified chemical fume hood.[3]- Tightly fitting safety goggles with side-shields.[1]- Chemical-resistant, impervious gloves (e.g., nitrile). Inspect before use.[1][3]- Laboratory coat. |
| Risk of Splash or Dust Generation | - All routine handling PPE- Respiratory Protection | - Full-face shield in addition to goggles.- If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] |
| Emergency (Spill Cleanup) | - All routine handling PPE- Respiratory Protection- Body Protection | - Self-contained breathing apparatus (SCBA) for large or unventilated spills.[1][4]- Chemical-resistant suit or apron. |
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the essential steps for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Experimental Protocol:
-
Preparation & Pre-Handling:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Review the Safety Data Sheet (SDS) for this or a closely related compound.
-
Prepare all necessary equipment and reagents within a designated area inside a certified chemical fume hood.
-
-
Handling:
-
Decontamination:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[3]
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Clean the work surface within the fume hood.
-
Disposal Plan
Improper disposal of this compound can pose a significant environmental hazard. Do not discharge into drains or the environment.[1][2]
-
Solid Waste: Collect any solid waste, including contaminated gloves, bench paper, and pipette tips, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container for organic waste.
-
Disposal Method: All waste must be disposed of through a licensed chemical waste disposal company.[1] The material may be sent to a licensed chemical destruction plant or be disposed of by controlled incineration with flue gas scrubbing.[1]
Emergency Response Plan
Immediate and appropriate action is crucial in the event of an emergency.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
